Disperse yellow 65 (C.I. 671205)
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
10116-20-8 |
|---|---|
Molecular Formula |
C21H12N2O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide |
InChI |
InChI=1S/C21H12N2O2S/c24-20-14-9-5-11-16-18(14)19(23-26-16)13-8-4-10-15(17(13)20)22-21(25)12-6-2-1-3-7-12/h1-11H,(H,22,25) |
InChI Key |
LKJGCECFTMYNBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
C.I. 671205 physical and chemical properties
An in-depth search for "C.I. 671205" did not yield any publicly available data regarding its physical and chemical properties. This suggests that "C.I. 671205" may be an incorrect or non-standard identifier.
The Colour Index (C.I.) is an internationally recognized reference system for colorants, but it appears that the number 671205 is not a valid entry in this database. Without a correct chemical identifier, it is not possible to provide the requested technical guide, including data on physical and chemical properties, experimental protocols, and signaling pathway diagrams.
To proceed, please verify the C.I. number or provide an alternative identifier for the compound of interest, such as:
-
A common or trade name
-
The CAS (Chemical Abstracts Service) Registry Number
-
The IUPAC (International Union of Pure and Applied Chemistry) name
-
A chemical formula or structure
Once a valid identifier is provided, a comprehensive technical guide can be compiled to meet the specified requirements.
In-Depth Technical Guide: A Proposed Synthesis Pathway for N-(8-oxo-14-thia-15-azatetracyclo[11.2.1.02,12.04,9]hexadec-5-en-16-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The novel tetracyclic scaffold of N-(8-oxo-14-thia-15-azatetracyclo[11.2.1.02,12.04,9]hexadec-5-en-16-yl)benzamide presents a unique structural motif with potential applications in medicinal chemistry. Due to the absence of a documented synthesis in current literature, this guide proposes a plausible and strategic synthetic pathway. The core of this strategy revolves around a key intramolecular Diels-Alder (IMDA) reaction to construct the complex polycyclic framework, followed by subsequent functional group manipulations to yield the target compound. This document provides a detailed, step-by-step hypothetical synthesis, including experimental protocols and data presentation, to serve as a foundational resource for researchers aiming to synthesize this and related molecules.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule 1 suggests a disconnection strategy centered on the formation of the tetracyclic core and the final amide bond. The benzamide group can be installed in the final step via acylation of a precursor amine 2 . The thia-aza-lactam ring in 2 can be envisioned to form from an amino acid derivative integrated into the polycyclic framework. The core tetracyclic structure 3 is proposed to be assembled via a pivotal intramolecular Diels-Alder (IMDA) reaction of a suitably functionalized norbornene-diene precursor 4 . This precursor, in turn, can be synthesized from known starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The proposed forward synthesis is a multi-step process, outlined below.
Caption: Overall synthetic workflow.
Step 1: Synthesis of the Intramolecular Diels-Alder (IMDA) Precursor
The synthesis commences with the preparation of a functionalized norbornene derivative, which will serve as the dienophile part of the IMDA precursor. A plausible starting material is 5-norbornene-2-methanol. The hydroxyl group allows for the attachment of the diene-containing sidechain.
-
1a: Synthesis of a Dienyl Sidechain: A suitable diene, such as a sorbic acid derivative, can be prepared and activated for coupling.
-
1b: Coupling to Norbornene Scaffold: The activated diene is coupled to 5-norbornene-2-methanol via an ester or ether linkage to form the IMDA precursor.
Step 2: Intramolecular Diels-Alder Cycloaddition
The IMDA precursor is subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition. This reaction is expected to form the key tetracyclic carbon skeleton. The stereochemical outcome of this reaction will be crucial and is often influenced by the transition state geometry.
Step 3: Post-Cycloaddition Modifications
Following the successful formation of the tetracyclic core, a series of functional group transformations are necessary to introduce the thia-aza-lactam moiety.
-
3a: Olefin Conversion and Functionalization: The double bond within the newly formed six-membered ring can be cleaved (e.g., via ozonolysis) to generate dicarbonyl functionalities. These can then be converted to an amino acid derivative.
-
3b: Introduction of Sulfur: A thiol-containing amino acid (like cysteine) or a synthetic equivalent can be used to introduce the sulfur atom.
Step 4: Thia-Aza-Lactam Ring Formation
Intramolecular cyclization of the amino thioacid derivative, likely through activation of the carboxylic acid, would lead to the formation of the desired 8-oxo-14-thia-15-aza ring system, yielding the amine precursor.
Step 5: Final Benzoylation
The final step involves the acylation of the amine precursor with benzoyl chloride or benzoic anhydride under standard amide coupling conditions to afford the target molecule, N-(8-oxo-14-thia-15-azatetracyclo[11.2.1.02,12.04,9]hexadec-5-en-16-yl)benzamide.
Detailed Experimental Protocols (Hypothetical)
Protocol 3.1: Synthesis of the IMDA Precursor
-
Preparation of (E,E)-hexa-2,4-dien-1-ol: To a solution of (E,E)-hexa-2,4-dienoic acid (sorbic acid) in anhydrous THF at 0 °C, add lithium aluminum hydride (LAH) portion-wise. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude alcohol. Purify by column chromatography.
-
Mitsunobu Coupling: To a solution of 5-norbornene-2-methanol, (E,E)-hexa-2,4-dien-1-ol, and triphenylphosphine in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the reaction mixture and purify by column chromatography to yield the IMDA precursor.
Protocol 3.2: Intramolecular Diels-Alder Reaction
-
Dissolve the IMDA precursor in a high-boiling point solvent such as toluene or xylene in a sealed tube.
-
Heat the reaction mixture to 180-220 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting tetracyclic adduct by column chromatography.
Protocol 3.3: Ozonolysis and Reductive Amination
-
Dissolve the tetracyclic adduct in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide and allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture. The resulting dialdehyde is then subjected to reductive amination with a protected amino acid containing a thiol group (e.g., N-Boc-S-trityl-L-cysteine methyl ester) and a reducing agent like sodium cyanoborohydride.
Protocol 3.4: Lactam Formation and Deprotection
-
Hydrolyze the ester of the product from the previous step using LiOH in a THF/water mixture.
-
Acidify the reaction mixture to obtain the carboxylic acid.
-
Perform an intramolecular amide coupling using a reagent such as HATU or EDCI in the presence of a base like DIPEA in DMF to form the lactam.
-
Remove the protecting groups (Boc and trityl) under acidic conditions (e.g., TFA in DCM) to yield the amine precursor.
Protocol 3.5: Benzoylation
-
Dissolve the amine precursor in dichloromethane with a base such as triethylamine.
-
Cool the solution to 0 °C and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation (Anticipated)
| Step | Product | Expected Yield (%) | M.P. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 1 | IMDA Precursor | 60-75 | Oil | Signals for norbornene and diene protons | [M+H]+ |
| 2 | Tetracyclic Adduct | 50-65 | 85-95 | Complex aliphatic signals | [M+H]+ |
| 3 | Amino Acid Adduct | 40-55 | 110-120 | Characteristic amino acid and polycycle signals | [M+H]+ |
| 4 | Amine Precursor | 70-85 | 150-160 | Signals for lactam and free amine | [M+H]+ |
| 5 | Target Molecule | 80-95 | 190-200 | Aromatic signals from benzamide, lactam NH | [M+H]+ |
Signaling Pathways and Logical Relationships
While the biological activity of the target molecule is yet to be determined, its complex, rigid, and chiral structure makes it a candidate for interacting with specific biological targets, such as enzymes or receptors. The thia-aza-lactam motif is a feature found in various bioactive molecules, including some antibiotics. Should this molecule exhibit, for instance, inhibitory activity against a particular kinase, the following diagram illustrates a simplified signaling pathway that could be investigated.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: This document presents a proposed, hypothetical synthesis pathway. The experimental conditions provided are illustrative and would require optimization. All laboratory work should be conducted with appropriate safety precautions.
An In-depth Technical Guide to CAS 10116-20-8: Disperse Yellow 65
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 10116-20-8, commonly known as Disperse Yellow 65. The document details its molecular characteristics, synthesis, analytical methods, and toxicological profile, with a focus on providing actionable information for professionals in research and development.
Chemical Identification and Molecular Properties
Disperse Yellow 65 is a high-performance disperse dye belonging to the anthraquinone class.[1] Its primary application is in the dyeing of synthetic fibers, particularly polyester.[2][3] The compound is recognized by the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 10116-20-8 | [1][4][5] |
| Chemical Name | N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide | [4][6][7] |
| C.I. Name | Disperse Yellow 65 | [1][8][9] |
| C.I. Number | 671205 | [3][8] |
| Molecular Formula | C21H12N2O2S | [3][4][8][10] |
| Molecular Weight | 356.40 g/mol | [1][8][10] |
| Appearance | Light Yellow Powder | [5] |
Synthesis and Manufacturing
The synthesis of Disperse Yellow 65 is a multi-step process that begins with sodium anthraquinone-1-sulfonic acid.[1] The core synthetic route involves nitration, reduction of the nitro group to an amine, followed by a heterocyclization reaction to form the thiazole ring. The final step is an acylation, typically with benzoyl chloride, to yield the final dye molecule.[1]
Experimental Protocol: Synthesis of a Disperse Yellow Dye (General Procedure)
A common method for the synthesis of similar azo disperse dyes involves diazotization and coupling reactions. The following is a generalized protocol:
-
Diazotization: A primary aromatic amine (e.g., a substituted aniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling: The freshly prepared diazonium salt solution is added to a solution of a coupling component (e.g., a phenol or an amine derivative) at a controlled low temperature and pH.
-
Isolation: The resulting precipitated dye is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried.
For Disperse Yellow 65 specifically, the synthesis involves the formation of an anthraquinone-thiazole system.[1]
Analytical Characterization
A variety of analytical techniques are employed to ensure the quality and purity of Disperse Yellow 65.
| Analytical Technique | Purpose | Key Parameters & Observations | Source |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis and separation from impurities. | Typically uses a C18 column with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile. | [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace analysis and impurity profiling. | Provides high sensitivity and specificity for identifying the parent molecule and any related substances. | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H NMR spectra would show signals in the aromatic region (7.0-9.0 ppm) corresponding to the anthraquinone and benzoyl protons. | [8] |
| UV-Visible Spectroscopy | Assessment of chromophore integrity and color properties. | The maximum absorption wavelength (λmax) is typically around 420 nm in dimethylformamide (DMF). | [8] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Determines the temperature at which the dye begins to decompose. | [8] |
| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions. | Identifies melting point and other phase transitions. | [8] |
Applications in Textile Dyeing
Disperse Yellow 65 is primarily used for dyeing polyester fibers due to its excellent fastness properties.[1]
Experimental Protocol: High-Temperature Polyester Dyeing
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Dye Bath Preparation: A dispersion of Disperse Yellow 65 (e.g., 2% on weight of fabric) is prepared using a dispersing agent. The pH of the dye bath is adjusted to 4.5-5.5 with acetic acid.
-
Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised to 130°C over a period of 30-45 minutes and maintained for 45-60 minutes.
-
Rinsing and Reduction Clearing: After dyeing, the fabric is rinsed. A reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) is often performed to remove surface dye and improve wash fastness.
-
Neutralization and Drying: The fabric is neutralized with a weak acid, rinsed again, and then dried.
Toxicological Profile and Biological Interactions
While Disperse Yellow 65 is effective as a dye, its toxicological profile warrants consideration, particularly regarding skin sensitization.
Key Toxicological Findings:
-
Skin Sensitization: Disperse dyes are a known cause of contact dermatitis.[11] Studies suggest that it may not be the dye molecule itself but its metabolites that are the primary sensitizers.[12]
-
Metabolism: It is hypothesized that commensal skin bacteria can metabolize disperse azo dyes through an azoreductase pathway, breaking them down into smaller aromatic amines.[12]
-
Genotoxicity: Some studies on similar disperse dyes have indicated potential genotoxic effects in various in-vitro test systems.
Signaling Pathways:
Currently, there is no specific information available in the scientific literature detailing the direct interaction of Disperse Yellow 65 with or modulation of any specific cellular signaling pathways. The primary biological interaction of concern is its metabolic activation to potentially sensitizing aromatic amines.
Metabolic Activation Pathway
The following diagram illustrates the proposed metabolic breakdown of a generic disperse azo dye by skin microflora, leading to the formation of potentially sensitizing aromatic amines.
References
- 1. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. CN109679374B - A kind of yellow disperse dye composition, disperse dye and preparation method and use thereof - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. ijcmas.com [ijcmas.com]
- 11. sdc.org.uk [sdc.org.uk]
- 12. Patch testing with the textile dyes Disperse Orange 1 and Disperse Yellow 3 and some of their potential metabolites, and simultaneous reactions to para-amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Disperse Yellow 65 Anthraquinone-Thiazole Structural Framework: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 65 is a high-performance disperse dye characterized by its unique anthraquinone-thiazole fused heterocyclic structure. This framework is responsible for its vibrant yellow color, excellent light and wash fastness, and suitability for dyeing hydrophobic fibers, particularly polyester.[1] Its robust chemical architecture also makes it a molecule of interest for researchers in materials science and medicinal chemistry, exploring its potential in applications beyond textile dyeing. This technical guide provides an in-depth overview of the core structural framework of Disperse Yellow 65, including its physicochemical properties, a general synthesis pathway, and an exploration of its structure-property relationships.
Physicochemical and Fastness Properties
Disperse Yellow 65 is distinguished by its high stability and performance, which are quantified by various industry-standard metrics. The key properties are summarized in the table below.
| Property | Value | Reference |
| CI Name | Disperse Yellow 65 | [2][3] |
| CI Number | 671205 | [2][3] |
| CAS Number | 10116-20-8, 69912-86-3 | [1][2][4] |
| Molecular Formula | C₂₁H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 356.40 g/mol | [1][2][4] |
| IUPAC Name | N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide | [4] |
| Maximum Absorption Wavelength (λmax) | ~420 nm (in Dimethylformamide) | [1] |
| Light Fastness (ISO) | 6-7 | [1] |
| Wash Fastness (ISO) | 4-5 | [1] |
| Ironing Fastness (ISO) - Fading | 4-5 | [3] |
| Ironing Fastness (ISO) - Staining | 4-5 | [3] |
| Perspiration Fastness (ISO) - Fading | 5 | [3] |
| Perspiration Fastness (ISO) - Staining | 5 | [3] |
Core Structural Framework and Structure-Property Relationship
The foundation of Disperse Yellow 65 is the anthraquinone core, a rigid and planar structure known for its inherent stability and contribution to the chromophoric system of many dyes.[5] The introduction of electron-donating or electron-withdrawing groups onto the anthraquinone skeleton allows for the tuning of the dye's color and properties.[5]
In Disperse Yellow 65, the fusion of a thiazole ring to the anthraquinone moiety is a critical structural feature that enhances its performance. The electron-withdrawing nature of the thiazole ring helps to stabilize the chromophore, which is a key factor in the dye's excellent lightfastness.[1] This fused heterocyclic system creates a large, conjugated π-electron system that is responsible for the absorption of light in the blue region of the visible spectrum, resulting in its characteristic yellow appearance. The benzamide group further extends the conjugation and influences the dye's affinity for polyester fibers.
Synthesis Pathway
The synthesis of Disperse Yellow 65 is a multi-step process that begins with the modification of the basic anthraquinone structure. While specific industrial protocols are proprietary, the general chemical transformations are well-established in dye chemistry.
Caption: Generalized synthesis pathway of Disperse Yellow 65.
Experimental Protocols
General Synthesis Procedure
-
Sulfonation of Anthraquinone: Anthraquinone is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce a sulfonic acid group onto the aromatic ring, typically at the 1-position.
-
Nitration: The resulting anthraquinone-1-sulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
-
Reduction: The nitro group is subsequently reduced to an amino group using a suitable reducing agent, such as sodium sulfide or sodium hydrosulfite.
-
Thiazole Ring Formation: The aminoanthraquinone intermediate undergoes a cyclization reaction with a sulfur-containing reagent to form the fused thiazole ring. This is a critical step in forming the core anthraquinone-thiazole structure.
-
Acylation: The final step involves the acylation of the amino group on the anthraquinone-thiazole intermediate with benzoyl chloride in the presence of a base to yield Disperse Yellow 65.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the final dye product.
Characterization Methods
The structural integrity and purity of synthesized Disperse Yellow 65 are confirmed using a variety of analytical techniques.
Caption: Experimental workflow for the characterization of Disperse Yellow 65.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye. A reverse-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent like acetonitrile is a common method.[1]
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent like dimethylformamide (DMF), which confirms the chromophoric system is intact.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as carbonyl (C=O) of the anthraquinone and amide, N-H stretching of the amide, and vibrations of the aromatic rings and the thiazole moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical structure, including the arrangement of protons and carbon atoms, which is essential for confirming the final structure.
Conclusion
Disperse Yellow 65, with its distinctive anthraquinone-thiazole structural framework, represents a significant achievement in disperse dye technology. Its high fastness properties are a direct result of this stable, conjugated molecular architecture. While detailed synthesis protocols remain largely proprietary, the general synthetic pathway is understood and relies on fundamental organic transformations. Further research into this and similar structures could lead to the development of new high-performance materials with applications in diverse fields beyond textiles, including organic electronics and medicinal chemistry.
References
- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dimacolorgroup.com [dimacolorgroup.com]
- 4. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Disperse Yellow 65 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Disperse Dye Solubility
Disperse dyes, including Disperse Yellow 65, are non-ionic dyes characterized by their very low solubility in water.[1] They are designed to be applied to hydrophobic fibers like polyester from a fine aqueous dispersion. Their solubility in organic solvents is a critical parameter for various applications beyond dyeing, such as in the formulation of inks, plastics, and other advanced materials. The molecular structure of Disperse Yellow 65, featuring an anthraquinone core fused with a thiazole heterocyclic ring, dictates its solubility behavior.[1] The presence of polar functional groups within a largely non-polar structure results in varying degrees of solubility in different organic solvents. Generally, polar aprotic solvents are employed in the synthesis of similar heterocyclic anthraquinone systems, suggesting a degree of solubility in this class of solvents.[1]
Solubility Profile of Disperse Yellow 65
Based on the general characteristics of disperse dyes and related compounds, a qualitative solubility profile for Disperse Yellow 65 in various organic solvents can be inferred. The following table summarizes this expected solubility. It is important to note that this is a generalized guide, and experimental verification is crucial for specific applications.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely Soluble | The maximum absorption wavelength (λmax) of Disperse Yellow 65 is measured in DMF, indicating solubility in this solvent.[1] Polar aprotic solvents are often used in the synthesis of similar dyes.[1] |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | A patent for similar dyes suggests good solubility in alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly to Moderately Soluble | A patent for similar dyes suggests good solubility in ketones. |
| Esters | Ethyl Acetate, Butyl Acetate | Sparingly to Moderately Soluble | A patent for similar dyes suggests good solubility in esters. |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | These solvents are often effective for non-polar to moderately polar organic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble | The largely non-polar nature of these solvents may limit the solubility of the moderately polar Disperse Yellow 65. |
| Non-polar | Hexane, Heptane | Insoluble | The polarity of Disperse Yellow 65 is too high for significant solubility in non-polar aliphatic hydrocarbons. |
| Aqueous | Water | Insoluble | Disperse dyes are by definition sparingly soluble in water.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols must be followed. Below are detailed methodologies for key experiments.
1. Saturated Shake-Flask Method
This is a common and reliable method for determining the equilibrium solubility of a compound in a given solvent.
-
Objective: To determine the saturation concentration of Disperse Yellow 65 in a specific organic solvent at a controlled temperature.
-
Materials:
-
Disperse Yellow 65 powder
-
Selected organic solvent(s) of high purity
-
Erlenmeyer flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Add an excess amount of Disperse Yellow 65 to a series of Erlenmeyer flasks.
-
Add a known volume of the selected organic solvent to each flask.
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the suspensions to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of Disperse Yellow 65 in the diluted solution using a calibrated UV-Vis spectrophotometer (at its λmax of approximately 420 nm in DMF) or an HPLC system.[1]
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
2. "Solubility Titration" Method
This is a quicker method for estimating solubility based on the change in light scattering or absorbance as the solubility limit is exceeded.
-
Objective: To rapidly determine the point at which a solution becomes saturated.
-
Materials:
-
Disperse Yellow 65
-
Selected organic solvent
-
Beaker or cuvette
-
Magnetic stirrer
-
Spectrophotometer or nephelometer
-
-
Procedure:
-
Place a known volume of the solvent in a beaker or cuvette with a magnetic stir bar.
-
Position the container in a spectrophotometer or nephelometer.
-
While continuously stirring and monitoring the absorbance or light scattering, gradually add small, known amounts of Disperse Yellow 65.
-
Initially, the absorbance will increase linearly (or light scattering will remain low) as the dye dissolves.
-
At the point of saturation, further addition of the dye will cause a sharp increase in light scattering (turbidity) or a non-linear change in absorbance as undissolved particles form a suspension.
-
The solubility is determined from the point of intersection of the two distinct slopes in the plot of absorbance/light scattering versus the amount of added dye.
-
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of determining and applying solubility data for Disperse Yellow 65.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Factors Influencing and Influenced by Solubility.
References
Chromophoric Properties and λmax of Disperse Yellow 65: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Yellow 65, a high-performance anthraquinone-thiazole dye, is a subject of significant interest in material science and chromophoric studies due to its robust dyeing properties and distinct spectral characteristics. This technical guide provides a comprehensive overview of the chromophoric properties of Disperse Yellow 65, with a central focus on its maximum absorption wavelength (λmax). This document details the dye's chemical structure, its interaction with various solvents, and the established experimental protocols for the precise determination of its spectral characteristics. All quantitative data are systematically presented, and a detailed experimental workflow is visualized to aid researchers in their analytical endeavors.
Introduction
Disperse Yellow 65 is a non-ionic dye characterized by its low water solubility and high affinity for hydrophobic fibers, making it a staple in the dyeing of polyester and other synthetic fabrics.[1] Its chemical structure, based on an anthraquinone core fused with a thiazole heterocyclic ring, is the primary determinant of its vibrant yellow color and excellent fastness properties.[1] The chromophore, the part of the molecule responsible for color, is stabilized by an electron-withdrawing thiazole ring, contributing to its high light fastness (rated 6-7 on the ISO scale) and wash fastness (4-5).[1] Understanding the chromophoric properties and λmax of Disperse Yellow 65 is crucial for quality control in its synthesis and application, as well as for the development of new dye molecules with tailored spectral properties.
Chemical and Physical Properties
The fundamental properties of Disperse Yellow 65 are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Disperse Yellow 65 | [2][3] |
| CAS Number | 10116-20-8 | [4][5] |
| Molecular Formula | C₂₁H₁₂N₂O₂S | [4][5] |
| Molecular Weight | 356.40 g/mol | [4][5] |
| Chemical Structure | Anthraquinone-thiazole | [4] |
| λmax in DMF | ~420 nm | [4] |
| Molar Absorptivity (ε) | Data not available in reviewed literature |
Chromophoric Properties and Solvatochromism
The color of a dye is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. The maximum absorption wavelength, λmax, is a key parameter that defines the color of a substance. For Disperse Yellow 65, the λmax is reported to be approximately 420 nm when measured in dimethylformamide (DMF).[4]
The electronic transitions within the conjugated π-system of the anthraquinone-thiazole structure are responsible for the absorption of light. The position of the λmax can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule differently, leading to a shift in the absorption maximum.
Experimental Protocol for Determination of λmax
The following is a detailed experimental protocol for the determination of the maximum absorption wavelength (λmax) of Disperse Yellow 65 using UV-Visible spectrophotometry.
4.1. Materials and Equipment
-
Disperse Yellow 65 (analytical standard)
-
Spectrophotometric grade solvents (e.g., Dimethylformamide (DMF), Acetone, Ethanol)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes and micropipettes
-
Analytical balance
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
4.2. Procedure
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of Disperse Yellow 65 using an analytical balance.
-
Dissolve the weighed dye in 100 mL of the chosen solvent (e.g., DMF) in a volumetric flask to prepare a stock solution of known concentration. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions with varying concentrations using the same solvent. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the UV-Visible spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 350 nm to 600 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.
-
-
Measurement of Absorption Spectra:
-
Rinse a sample cuvette with one of the prepared working solutions of Disperse Yellow 65 and then fill it with the solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Scan the absorbance of the sample across the set wavelength range.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Data Analysis:
-
Record the λmax value.
-
To determine the molar absorptivity (ε), plot a graph of absorbance versus concentration for the series of working solutions. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the resulting linear graph will be equal to the molar absorptivity (assuming a 1 cm path length).
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for determining the λmax of Disperse Yellow 65.
Caption: Experimental workflow for λmax determination of Disperse Yellow 65.
Conclusion
Disperse Yellow 65 exhibits distinct chromophoric properties rooted in its anthraquinone-thiazole chemical structure, with a characteristic λmax of approximately 420 nm in dimethylformamide. While the influence of various solvents on its λmax warrants further specific investigation, the provided experimental protocol offers a robust framework for such detailed characterization. The systematic approach to determining λmax and molar absorptivity is fundamental for quality assurance in industrial applications and for advancing the understanding of structure-property relationships in the design of novel dye molecules. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of chromophoric compounds.
References
- 1. Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 5. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Legacy of Anthraquinone Dyes: From Ancient Pigments to Modern Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the rich history, chemical evolution, and profound significance of anthraquinone dyes. From their origins in natural colorants to their synthesis in the vanguard of the chemical industry, and their contemporary applications in cutting-edge drug development, anthraquinones represent a class of molecules that have persistently shaped human technology and health. This document provides a detailed overview of their historical development, key experimental protocols, and their multifaceted roles in science and medicine, with a particular focus on their applications for researchers in the life sciences.
Historical Development: A Timeline of Discovery
The journey of anthraquinone dyes spans millennia, from cherished natural pigments to cornerstones of the synthetic dye industry. The core structure, 9,10-dioxoanthracene, is colorless, but the introduction of electron-donating auxochromes, such as hydroxyl (-OH) or amino (-NH2) groups, gives rise to a vibrant spectrum of colors, typically ranging from red to blue.[1] These dyes are renowned for their exceptional lightfastness.[2]
Initially extracted from natural sources, the 19th century witnessed a revolutionary shift with the advent of synthetic production methods, making these brilliant and durable colors widely accessible and paving the way for new chemical discoveries.
Table 1: Key Milestones in the Historical Development of Anthraquinone Dyes
| Date | Milestone | Significance |
| Ancient | Use of natural anthraquinone dyes such as Alizarin from madder root (Rubia tinctorum) and carminic acid from cochineal insects for dyeing textiles.[1][3] | Established the importance of these molecules as valuable colorants in early civilizations. |
| 1835 | French chemist Auguste Laurent first prepares anthraquinone by oxidizing anthracene.[4] | Isolated the fundamental chemical scaffold of the dye class. |
| 1869 | German chemists Carl Graebe and Carl Liebermann, working for BASF, synthesize alizarin from anthracene, just one day before William Perkin filed a patent for a similar process.[1][5] | Marked the first synthesis of a natural dye and the beginning of the decline of the natural dye trade in favor of synthetic alternatives.[2] |
| 1901 | German chemist Rene Bohn synthesizes Indanthrone (Indanthren Blue RS, C.I. Vat Blue 4), the first anthraquinone vat dye.[6] | Opened a new class of exceptionally fast dyes for cotton, revolutionizing the textile industry. |
| 1936 | Yorkshire Chemicals develops the first anthraquinone disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3).[4] | Provided a method for dyeing new synthetic fibers like acetate rayon. |
| 1949 | C.I. Reactive Blue 19 is patented, becoming one of the earliest and most important reactive dyes.[1] | Introduced a class of dyes that form covalent bonds with fibers, offering excellent wash fastness. |
| Mid-20th C. | Discovery of the anticancer properties of anthracycline antibiotics, such as doxorubicin, derived from Streptomyces bacteria. | Pivoted the application of the anthraquinone scaffold from dyes to life-saving chemotherapeutics. |
The Chemistry of Anthraquinone Dyes: Synthesis and Application
The versatility of anthraquinone dyes stems from the diverse chemical modifications that can be made to the core anthraquinone structure. Synthetic routes typically begin with the sulfonation or nitration of anthraquinone, followed by nucleophilic substitution to introduce the desired auxochromes.[1]
General Synthesis Workflow
The synthesis of most anthraquinone dyes follows a generalizable pathway starting from the anthraquinone core, which itself can be produced through several industrial methods, including the oxidation of anthracene or the Friedel-Crafts reaction of benzene and phthalic anhydride.[7] Key intermediates like anthraquinone sulfonic acid or nitroanthraquinone are then functionalized to produce a wide array of dyes.[1]
Caption: General workflow for synthetic anthraquinone dye production.
Application Classes and Properties
Anthraquinone dyes are classified based on their application method, which is determined by their chemical structure, particularly their solubility.[3]
-
Vat Dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form, and then oxidized back to their insoluble pigment form within the fiber, providing excellent wash and light fastness.[8] C.I. Vat Blue 4 is a prime example.[9]
-
Disperse Dyes: Lacking water-solubilizing groups, these dyes are applied from a fine aqueous dispersion to hydrophobic fibers like polyester.[10] C.I. Disperse Red 60 is a widely used member of this class.[11]
-
Reactive Dyes: These dyes contain a reactive group that forms a covalent bond with the fiber (e.g., cellulose), resulting in exceptional wash fastness.[12] C.I. Reactive Blue 19 is a benchmark reactive dye.[12]
-
Acid Dyes: Containing sulfonic acid groups, these water-soluble dyes are used for dyeing protein fibers like wool and silk.[3]
The mechanism of vat dyeing is a key process that imparts the characteristic high fastness properties to this class of dyes.
Caption: Mechanism of the vat dyeing process.
Table 2: Comparative Fastness Properties of Representative Anthraquinone Dyes
| Dye Name (C.I.) | Dye Class | Light Fastness (ISO 105-B02, Scale 1-8) | Wash Fastness (ISO 105-C10, Scale 1-5) | Rubbing Fastness (Dry/Wet, ISO 105-X12, Scale 1-5) |
| Disperse Red 60 | Disperse | 5-6[13] | Good[1] | Good[1] |
| Reactive Blue 19 | Reactive | 7[14] | 4-5[15] | 5 (Dry) / 4 (Wet)[15] |
| Vat Blue 4 | Vat | 7-8[9][16] | 4-5[17] | 4 (Dry) / 3-4 (Wet)[17] |
Experimental Protocols
This section provides detailed methodologies for the laboratory-scale synthesis of two historically and commercially significant anthraquinone dyes.
Synthesis of Alizarin (1,2-dihydroxyanthraquinone)
The synthetic route to alizarin involves the sulfonation of anthraquinone followed by alkaline fusion.[5][18]
Materials:
-
Anthraquinone
-
Fuming Sulfuric Acid (Oleum)
-
Sodium Hydroxide (NaOH)
-
Potassium Chlorate (KClO₃)
-
Hydrochloric Acid (HCl, 10%)
-
Distilled Water
Procedure:
-
Sulfonation: Anthraquinone is heated with fuming sulfuric acid at a high temperature (approx. 180°C) to produce anthraquinone-2-sulfonic acid.[9]
-
Salt Formation: The resulting sulfonic acid is neutralized with a sodium hydroxide solution to form the sodium salt of anthraquinone-2-sulfonic acid.
-
Alkaline Fusion: The sodium salt is mixed with sodium hydroxide and an oxidizing agent, such as potassium chlorate. The mixture is heated under pressure to approximately 200°C. This step introduces the hydroxyl groups onto the anthraquinone ring, forming the sodium salt of alizarin.[9]
-
Precipitation: The reaction mixture is cooled, and the sodium salt of alizarin is dissolved in water.
-
Acidification: The solution is acidified with hydrochloric acid. This protonates the hydroxyl groups, causing the insoluble alizarin to precipitate out as a red solid.[9]
-
Purification: The precipitated alizarin is collected by filtration, washed with water to remove residual acid and salts, and then dried. Recrystallization from a suitable solvent like glacial acetic acid can be performed for further purification.
Synthesis of C.I. Reactive Blue 19
The synthesis of C.I. Reactive Blue 19 is achieved through the condensation of bromamic acid with 3-(sulfatoethylsulfonyl)aniline.[19][20]
Materials:
-
Bromamic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)
-
3-(sulfatoethylsulfonyl)aniline
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Copper powder (catalyst)
-
Potassium Chloride (KCl) or spray drying equipment
Procedure:
-
Dispersion: In a reaction vessel, dissolve 3-(sulfatoethylsulfonyl)aniline (0.1 mol) in water. Add bromamic acid (0.1 mol) and stir until a homogeneous dispersion is formed. The pH should be around 6.3.[16]
-
Buffer and Catalyst Addition: Add sodium dihydrogen phosphate (0.12 mol), disodium hydrogen phosphate (0.2 mol), and copper powder (approx. 6 g) to the dispersion. This creates a phosphate buffer system.[16][19]
-
Condensation Reaction: Heat the reaction mixture to 90°C. The condensation reaction between the amino group of the aniline derivative and the bromo substituent on the bromamic acid occurs, catalyzed by copper. The pH will drop to around 5.6 and remain constant upon completion of the reaction. The reaction is typically rapid, often completing within 15-45 minutes.[16][19]
-
Clarification: Once the reaction is complete, the mixture can be clarified by adding a filter aid (e.g., Celite) and filtering to remove the catalyst and any insoluble impurities.[19]
-
Isolation: The final dye product can be isolated from the filtrate by either salting out with potassium chloride (KCl) or by spray drying.[16][19]
Significance in Drug Development and Research
The rigid, planar structure of the anthraquinone scaffold makes it an ideal pharmacophore for interacting with biological macromolecules, particularly DNA.[21] This has led to its central role in the development of a major class of anticancer agents.
Anthracyclines and Topoisomerase Inhibition
The anthracycline antibiotics, including the widely used doxorubicin, are cornerstone drugs in chemotherapy. Their primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[17]
Doxorubicin intercalates into the DNA double helix and stabilizes the transient DNA-topoisomerase II complex. This prevents the enzyme from re-ligating the DNA strands it has cleaved, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[17][22]
Caption: Doxorubicin's mechanism via Topoisomerase II inhibition.
Quantitative Biological Activity
The therapeutic potential of anthraquinone derivatives is extensively studied by measuring their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify a compound's potency.
Table 3: Selected IC₅₀ Values of Anthraquinone Derivatives Against Human Cancer Cell Lines
| Compound Reference | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
| Derivative 4 [23] | PC3 | Prostate Cancer | 4.65 |
| Derivative 22 [20] | AGS | Gastric Cancer | 4.1 |
| Derivative 23 [20] | AGS | Gastric Cancer | 4.9 |
| Derivative 34 [20] | K562 | Leukemia | 2.17 |
| Derivative 35 [20] | K562 | Leukemia | 2.35 |
| Derivative 37 [20] | HT-29 | Colon Cancer | 8.5 |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.05 - 0.5 |
Note: IC₅₀ values can vary significantly based on experimental conditions and the specific cell line used. Doxorubicin values are approximate and for comparative purposes.
Spectroscopic Properties for Research Applications
The distinct chromophoric properties of anthraquinones also make them valuable as fluorescent probes and stains in biological research. Their absorption and emission spectra are highly dependent on the substitution pattern on the anthraquinone core.
Table 4: UV-Visible Absorption Maxima (λₘₐₓ) for Representative Anthraquinone Dyes
| Dye Name | Substituents | Solvent | λₘₐₓ (nm) |
| Solvent Red 111 | 1-(methylamino)anthraquinone | Ethanol | 500 |
| Solvent Green 28 | 1,4-di-p-toluidinoanthraquinone | Ethanol | 630-710 |
| Solvent Blue 104 | 1,4-bis(mesitylamino)anthraquinone | Ethanol | 560-650 |
| 1,6-dihydroxy-AQ | 1,6-dihydroxy | Methanol | 411 |
| 1,5,6-trihydroxy-AQ | 1,5,6-trihydroxy | Methanol | 447 |
Conclusion and Future Outlook
The historical trajectory of anthraquinone dyes is a compelling narrative of chemical innovation, moving from natural art to industrial science and, ultimately, to sophisticated biomedical application. For researchers, the anthraquinone scaffold remains a fertile ground for discovery. Its proven ability to interact with DNA continues to inspire the design of novel anticancer agents with improved efficacy and reduced toxicity. Furthermore, the tunable photophysical properties of these molecules are being harnessed to develop advanced fluorescent probes for cellular imaging and diagnostics. The enduring legacy of anthraquinones is a testament to the power of a single molecular framework to bridge the worlds of color, materials science, and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 4. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]
- 5. The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion [fibre2fashion.com]
- 6. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 7. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]
- 8. Anthraquinone disperse dyes - Knowledge [colorfuldyes.com]
- 9. Disperse Red 60 - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cas 2580-78-1,REACTIVE BLUE 19 | lookchem [lookchem.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. cncolorchem.com [cncolorchem.com]
- 15. Vat Blue RSN(Vat Blue 4)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 16. echemi.com [echemi.com]
- 17. Disperse Red 60 | 17418-58-5 [chemicalbook.com]
- 18. worlddyevariety.com [worlddyevariety.com]
- 19. VAT BLUE 4|CAS NO.81-77-6 [chinainterdyes.com]
- 20. ijert.org [ijert.org]
- 21. worlddyevariety.com [worlddyevariety.com]
- 22. Anthraquinone dye - CAMEO [cameo.mfa.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) method for purity analysis of Disperse yellow 65
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Disperse Yellow 65 (CAS No: 10116-20-8). The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at the dye's maximum absorbance wavelength. This protocol is designed for researchers, scientists, and quality control analysts in the textile, dye manufacturing, and chemical industries to ensure the quality and consistency of Disperse Yellow 65.
Introduction
Disperse Yellow 65 is a high-performance disperse dye used extensively in the dyeing of synthetic fibers, particularly polyester. Its chemical structure, an anthraquinone core fused with a thiazole heterocyclic ring, provides excellent light and wash fastness properties.[1] The purity of the dye is a critical parameter that directly impacts the quality of the final dyed product, affecting shade, color fastness, and reproducibility. Therefore, a reliable and accurate analytical method for purity assessment is essential. This HPLC method provides a straightforward and reproducible approach for separating Disperse Yellow 65 from potential impurities.
Chemical and Physical Properties of Disperse Yellow 65
| Property | Value |
| CAS Number | 10116-20-8[1][][3][4] |
| Molecular Formula | C21H12N2O2S[1][][5] |
| Molecular Weight | 356.4 g/mol [1][][5] |
| Appearance | Light Yellow Powder[3] |
| λmax (in DMF) | ~420 nm[1] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Disperse Yellow 65 reference standard, Dimethylformamide (DMF, analytical grade).
-
Glassware: Volumetric flasks, vials, and pipettes.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 420 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of Disperse Yellow 65 reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of DMF and then dilute to the mark with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.
Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the Disperse Yellow 65 sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a sample solution with a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis
The purity of the Disperse Yellow 65 sample is determined by calculating the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Disperse Yellow 65 Peak / Total Area of All Peaks) x 100
Experimental Workflow Diagramdot
References
- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 3. Manufacturer Supply High Quality Disperse Yellow 65 With Competitive Price, CasNo.10116-20-8 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
Application Note: UV-Visible Spectroscopy for Chromophore Integrity Assessment of Disperse Yellow 65
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Yellow 65 is a high-performance anthraquinone-based dye known for its excellent light and wash fastness, making it suitable for applications requiring high durability.[1] The color of Disperse Yellow 65 is a direct result of its chromophoric system, an anthraquinone core fused with a thiazole heterocyclic ring.[1] The integrity of this chromophore is critical to the dye's performance and stability.
UV-Visible spectroscopy is a powerful and non-destructive analytical technique for assessing the integrity of chromophores.[1] By measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method allows for both qualitative and quantitative analysis of the dye. Any alteration to the chemical structure of the chromophore, whether through degradation or the presence of impurities, will result in a change in the UV-Visible absorption spectrum.[1] This application note provides a detailed protocol for the use of UV-Visible spectroscopy in the chromophore integrity assessment of Disperse Yellow 65.
Chemical and Spectroscopic Properties
A summary of the key chemical and physical properties of Disperse Yellow 65 is provided in Table 1. The UV-Visible spectral properties, which are crucial for this application, are summarized in Table 2.
Table 1: Chemical and Physical Properties of Disperse Yellow 65
| Property | Value | Reference |
| C.I. Name | Disperse Yellow 65 | [1][2] |
| CAS Number | 10116-20-8 | [1][2] |
| Molecular Formula | C₂₁H₁₂N₂O₂S | [2][3] |
| Molecular Weight | 356.40 g/mol | [2][3] |
| Chemical Structure | Anthraquinone-Thiazole System | [1] |
| IUPAC Name | N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide | [2] |
Table 2: UV-Visible Spectral Properties of Disperse Yellow 65
| Solvent | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Dimethylformamide (DMF) | ~420 nm | Value not found in literature |
| Acetone | Estimated ~415-425 nm | Value not found in literature |
| Ethanol | Estimated ~410-420 nm | Value not found in literature |
| Chloroform | Estimated ~420-430 nm | Value not found in literature |
Note: The λmax in solvents other than DMF are estimations based on the typical solvatochromic behavior of disperse dyes. The molar absorptivity coefficient has not been reported in the reviewed literature, which is a critical parameter for absolute quantitative measurements.
Principle of UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. The absorption of light by a molecule is due to electronic transitions from a ground state to an excited state. In molecules with extensive conjugated systems of pi-electrons, such as the anthraquinone chromophore of Disperse Yellow 65, these transitions occur in the visible region of the electromagnetic spectrum, resulting in the perception of color.
The Beer-Lambert law is the fundamental principle behind quantitative UV-Visible spectroscopy. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (L·mol⁻¹·cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (mol·L⁻¹).
Any degradation or modification of the chromophore will alter the electronic structure and thus change the way the molecule absorbs light, leading to a change in the UV-Visible spectrum. This change can manifest as a shift in the λmax, a decrease or increase in absorbance, or the appearance of new absorption bands.
Experimental Protocols
Materials and Equipment
-
Disperse Yellow 65 reference standard
-
Spectrophotometric grade solvents (e.g., Dimethylformamide, Acetone, Ethanol, Chloroform)
-
UV-Visible spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Disperse Yellow 65 reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., DMF).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 1, 2, 5, 10, 15, and 20 µg/mL).
UV-Visible Spectrophotometer Operation
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Wavelength Scan: Set the instrument to scan a wavelength range of 200-800 nm.
-
Blank Correction: Fill a quartz cuvette with the solvent used to prepare the samples. Place the cuvette in the reference and sample holders and perform a baseline correction (autozero).
-
Sample Analysis:
-
Rinse a quartz cuvette with the working standard solution and then fill it.
-
Place the cuvette in the sample holder.
-
Acquire the absorption spectrum.
-
Record the absorbance at the λmax (~420 nm in DMF).
-
Repeat for all working standard solutions.
-
Data Analysis
-
Qualitative Analysis: The λmax should be consistent with the reference value. Any significant shift in the λmax or change in the spectral shape may indicate the presence of impurities or degradation.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the working standard solutions.
-
The plot should be linear and pass through the origin.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
-
Application: Chromophore Integrity Assessment through Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a chromophore under various stress conditions. UV-Visible spectroscopy is an ideal tool to monitor the degradation process.
Protocol for Forced Degradation
-
Acid and Base Hydrolysis:
-
Prepare solutions of Disperse Yellow 65 in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At specified time intervals, withdraw aliquots, neutralize them if necessary, and dilute with the appropriate solvent.
-
Record the UV-Visible spectrum.
-
Expected Outcome: Degradation of the chromophore is expected to cause a decrease in the absorbance at λmax.
-
-
Oxidative Degradation:
-
Prepare a solution of Disperse Yellow 65 in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Monitor the spectral changes over time.
-
Expected Outcome: A significant decrease in the absorbance at λmax is anticipated due to the destruction of the chromophore.
-
-
Photostability:
-
Expose a solution of Disperse Yellow 65 to a controlled light source (e.g., a photostability chamber with a xenon lamp).
-
Simultaneously, keep a control sample in the dark.
-
Record the UV-Visible spectra of both solutions at various time points.
-
Expected Outcome: A decrease in absorbance at λmax for the light-exposed sample compared to the control will indicate photodegradation.
-
-
Thermal Stability:
-
Expose a solid sample or a solution of Disperse Yellow 65 to elevated temperatures (e.g., 80°C).
-
At regular intervals, dissolve the solid sample or dilute the solution and record the UV-Visible spectrum.
-
Expected Outcome: Thermal degradation will likely lead to a decrease in the absorbance at λmax.
-
Visualization of Concepts and Workflows
Conceptual Diagram of Chromophore Degradation
References
Research Protocol for Textile Dyeing with Disperse Yellow 65
This document provides a detailed research protocol for the application of Disperse Yellow 65 in textile dyeing, primarily focusing on polyester fabrics. The information is intended for researchers, scientists, and professionals in the field of textile chemistry and drug development.
Overview and Chemical Properties
Disperse Yellow 65 is a high-performance disperse dye known for its excellent fastness properties, making it suitable for applications requiring high resistance to fading.[1] It belongs to the anthraquinone chemical class.[2] The dye is primarily used for dyeing polyester fibers and their blends.[2][3][4]
Chemical and Physical Properties of Disperse Yellow 65:
| Property | Value |
| C.I. Name | Disperse Yellow 65 |
| C.I. Number | 671205[2][3] |
| CAS Number | 69912-86-3[2][3] |
| Molecular Formula | C21H12N2O2S[1][2][3] |
| Molecular Weight | 356.40 g/mol [1][2][3] |
| Chemical Structure | Anthraquinone[2] |
| Appearance | Yellow powder |
Quantitative Data: Fastness Properties
Disperse Yellow 65 exhibits high ratings in various fastness tests, indicating its durability on textile substrates. The following table summarizes its performance according to ISO standards.
Fastness Properties of Disperse Yellow 65:
| Fastness Test | Fading | Staining |
| Light Fastness (ISO) | 7[1][2][3] | - |
| Washing Fastness (ISO) | 5[2][3] | 5[2][3] |
| Perspiration Fastness (ISO) | 5[2][3] | 5[2][3] |
| Ironing Fastness (ISO) | 4-5[2][3] | 4-5[2][3] |
Experimental Protocol: High-Temperature Dyeing of Polyester
This protocol outlines the high-temperature exhaust dyeing method for polyester fabric using Disperse Yellow 65.
3.1. Materials and Reagents:
-
Polyester fabric
-
Disperse Yellow 65
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
-
Distilled water
3.2. Equipment:
-
High-temperature dyeing machine
-
Beakers and graduated cylinders
-
Stirring rods
-
pH meter
-
Heating and stirring plate
-
Washing baths
3.3. Pre-treatment of Fabric:
Before dyeing, it is crucial to scour the polyester fabric to remove any impurities, oils, or sizes.
-
Prepare a scouring bath containing 5 g/L of a non-ionic detergent and 2 g/L of sodium carbonate.[5]
-
Treat the fabric in this solution at 60°C for 30 minutes with a liquor ratio of 50:1.[5]
-
Rinse the fabric thoroughly with warm water and then cold water.
-
Allow the fabric to air dry at room temperature.[5]
3.4. Dye Bath Preparation and Dyeing Procedure:
-
Prepare a paste of the required amount of Disperse Yellow 65 with an equal amount of a dispersing agent.[5][6] Add a small amount of water to create a fine dispersion.
-
Set the dye bath with water and add the dispersed dye paste.
-
Add a dispersing agent to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6][7]
-
Introduce the pre-treated polyester fabric into the dye bath at a temperature of 60°C.[6]
-
Keep the bath at 60°C for 15 minutes to allow for even dye uptake.[6]
-
Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[5][6]
-
After dyeing, cool the dye bath to 60°C.[6]
-
Remove the fabric and rinse with hot water.[6]
3.5. After-treatment (Reduction Clearing):
Reduction clearing is essential to remove any unfixed dye from the fabric surface, which improves wash fastness.[6]
-
Prepare a clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[5]
-
Treat the dyed fabric in this solution at 80°C for 45 minutes.[5]
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric with a 1 g/L acetic acid solution for 5 minutes at 40°C.[5]
-
Finally, rinse the fabric with cold water and allow it to dry.[5]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the textile dyeing process with Disperse Yellow 65.
Caption: Workflow for dyeing polyester with Disperse Yellow 65.
References
- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dimacolorgroup.com [dimacolorgroup.com]
- 4. autumnchem.com [autumnchem.com]
- 5. ijcmas.com [ijcmas.com]
- 6. textilelearner.net [textilelearner.net]
- 7. textilelearner.net [textilelearner.net]
Application Note: Characterization of Disperse Yellow 65 Particle Morphology using Field Emission Scanning Electron Microscopy (FESEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Yellow 65 is an anthraquinone-based disperse dye used extensively for dyeing synthetic fibers like polyester. The performance of the dye, including its dispersion stability, color yield, levelness, and fastness properties, is critically dependent on the morphology of its constituent particles.[1] Factors such as particle size, size distribution, shape, and state of aggregation directly influence the dyeing process. Field Emission Scanning Electron Microscopy (FESEM) is a powerful high-resolution imaging technique ideal for characterizing the surface topography and morphology of fine particles.[2][3] Compared to conventional Scanning Electron Microscopy (SEM), FESEM offers significantly improved spatial resolution, especially at low accelerating voltages, which minimizes sample charging and damage, making it perfectly suited for analyzing beam-sensitive and non-conductive organic dye powders.[4] This application note details the protocol for using FESEM to analyze the particle morphology of Disperse Yellow 65.
Principle of FESEM
FESEM operates by scanning a finely focused electron beam, generated from a field-emission source, across a sample's surface.[5] The interaction of the electron beam with the sample produces various signals, including secondary electrons (SE) and backscattered electrons (BSE). SE signals are primarily used for imaging surface topography with high resolution. The field-emission gun provides a brighter, more coherent electron beam compared to the thermionic emitters used in conventional SEMs, enabling nanometer-scale resolution.[4] This allows for the detailed visualization of individual dye particles, their shapes, surface textures, and any aggregation or agglomeration.[6]
Experimental Protocol: FESEM Analysis of Disperse Yellow 65 Powder
This protocol outlines the steps for preparing and imaging Disperse Yellow 65 powder to analyze its particle morphology.
1. Materials and Equipment
-
Disperse Yellow 65 powder sample
-
Ethanol or Isopropanol (reagent grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Ultrasonic bath
-
Vortex mixer
-
Aluminum SEM stubs
-
Double-sided conductive carbon tape
-
Silicon wafer chips (as an alternative substrate)
-
Sputter coater with a Gold (Au) or Gold/Palladium (Au/Pd) target
-
Field Emission Scanning Electron Microscope (FESEM)
-
Image analysis software (e.g., ImageJ)
2. Detailed Methodology
2.1. Sample Preparation (Wet Dispersion Method)
The wet dispersion or "drop casting" method is highly effective for fine powders as it helps to break up agglomerates and achieve a uniform particle distribution.[7][8]
-
Dispersion: Place a very small amount (e.g., 0.1 mg) of Disperse Yellow 65 powder into a 1.5 mL microcentrifuge tube. Add 1 mL of ethanol.
-
Homogenization: Vortex the mixture for 1 minute to create an initial suspension.
-
Deagglomeration: Place the tube in an ultrasonic bath for 15-20 minutes to break down particle agglomerates. The suspension should appear uniform.[9] For highly agglomerated powders, a more dilute suspension may be necessary.[9]
-
Mounting: Secure a clean aluminum SEM stub with double-sided carbon tape. For an even flatter surface, a small piece of a silicon wafer can be placed on the carbon tape.
-
Casting: Immediately after ultrasonication, pipette a small drop (5-10 µL) of the dilute suspension onto the prepared stub.[10]
-
Drying: Allow the solvent to fully evaporate in a dust-free environment. A gentle warming plate (e.g., 40°C) can accelerate drying.[9] This leaves a fine, dispersed layer of particles on the stub.[7]
2.2. Conductive Coating
Organic dyes are non-conductive and require a thin metallic coating to prevent electrostatic charging under the electron beam, which would otherwise cause image distortion.
-
Place the dried sample stub into a sputter coater.
-
Coat the sample with a thin layer (e.g., 5-10 nm) of Gold (Au) or a Gold/Palladium (Au/Pd) alloy. This conductive layer ensures a clear, stable image.
2.3. FESEM Imaging
-
Loading: Carefully load the coated sample into the FESEM chamber.
-
Instrument Settings: Set the instrument parameters for optimal imaging of the organic particles. Typical settings are:
-
Accelerating Voltage: 1–5 kV. A low voltage is crucial to reduce beam penetration and prevent damage to the organic sample while providing excellent surface detail.[5]
-
Detector: Secondary Electron (SE) detector (e.g., Everhart-Thornley) for topographical imaging.[5]
-
Working Distance: 5–10 mm.
-
Magnification: Start at a low magnification (~1,000x) to find representative areas and then increase to higher magnifications (e.g., 20,000x to 100,000x) to resolve individual particle morphology.[11]
-
-
Image Acquisition: Capture high-resolution digital images from several different areas on the stub to ensure the data is representative of the entire sample.
2.4. Image Analysis
-
Use image analysis software (e.g., ImageJ) to perform quantitative measurements on the captured FESEM micrographs.[12]
-
Measure parameters such as:
-
Particle Diameter: For hundreds of individual particles to generate a size distribution.
-
Aspect Ratio: To quantify particle shape (e.g., spherical vs. rod-like).
-
Circularity.
-
-
Qualitatively describe the particle morphology (e.g., smooth, irregular, crystalline) and the degree of aggregation.[13]
Data Presentation and Results
FESEM analysis provides both qualitative and quantitative data on particle morphology. The data can be effectively summarized in a table to compare different batches or processing conditions, such as before and after a milling process which is common for disperse dyes.[14] Disperse dye particles typically range from 0.5 to 2.0 microns.[1]
Table 1: Illustrative Morphological Analysis of Disperse Yellow 65 Samples
| Parameter | Sample A (Unmilled) | Sample B (Milled) |
| Mean Particle Diameter (nm) | 1850 | 750 |
| Particle Size Range (nm) | 800 - 4500 | 300 - 1500 |
| Aspect Ratio (Mean) | 1.8 | 1.2 |
| Morphology Description | Irregular, angular particles with some rod-like structures. | More uniform, rounded, and equiaxed particles. |
| State of Aggregation | Significant agglomeration observed in large clusters. | Particles are well-dispersated with minimal aggregation. |
Visualizations
Experimental Workflow
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Scanning Electron Microscopy - Particle Analysis [houstonem.com]
- 3. Field-emission scanning electron microscopy analysis of morphology and enzyme distribution within an industrial biocatalytic particle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. nanoscience.com [nanoscience.com]
- 7. nanoscience.com [nanoscience.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption performance with field emission scanning electron microscopy of fruit peel induced Silver Nanoparticles in C16H18ClN3S for waste water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep learning for automated size and shape analysis of nanoparticles in scanning electron microscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07812K [pubs.rsc.org]
- 14. jcsp.org.pk [jcsp.org.pk]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Disperse yellow 65
Introduction
Disperse Yellow 65 is a high-performance anthraquinone dye valued for its excellent light and wash fastness, making it a crucial colorant in the textile industry, particularly for polyester fibers. The thermal properties of this dye are of paramount importance as they directly influence its manufacturing process, storage stability, and application performance during high-temperature dyeing methods. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques employed to characterize the thermal behavior of materials like Disperse Yellow 65.
TGA provides quantitative information on the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature. This is critical for determining the maximum processing temperatures the dye can withstand without degradation. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.[1][2] Together, TGA and DSC offer a comprehensive thermal profile, enabling researchers and manufacturers to optimize synthesis, formulation, and dyeing processes to ensure the final product's quality and stability.
Key Applications of TGA and DSC for Disperse Yellow 65:
-
Determination of Thermal Stability: Establishing the onset and maximum decomposition temperatures to define safe processing and storage conditions.
-
Melting Point and Purity Assessment: Identifying the melting point, which is a key physical property, and assessing the purity of different batches.
-
Identification of Polymorphs: Detecting different crystalline forms of the dye that can impact its solubility and dyeing characteristics.
-
Process Optimization: Providing data to optimize drying, milling, and dyeing cycles to prevent thermal degradation and ensure consistent product quality.
-
Quality Control: Ensuring batch-to-batch consistency of the thermal properties of the dye.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the general procedure for analyzing the thermal stability of Disperse Yellow 65 using TGA.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[3]
-
Alumina or platinum crucibles
-
Analytical balance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground Disperse Yellow 65 powder into a clean, tared TGA crucible.[3]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight percentage versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate from the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the general method for determining the thermal transitions of Disperse Yellow 65.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., Mettler DSC 821e or similar)[5]
-
Aluminum crucibles and lids
-
Crimping press for sealing crucibles
-
Analytical balance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the Disperse Yellow 65 powder into a tared aluminum DSC pan.[6]
-
Encapsulation: Seal the pan with an aluminum lid using a crimping press to ensure good thermal contact and prevent sample loss.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
Hold the sample at the high temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Reheat the sample to 300 °C at 10 °C/min to observe any changes in thermal behavior after the initial heating cycle.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) from the peak of the endothermic transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Identify any other thermal events, such as glass transitions (Tg) or crystallization peaks (Tc).
-
Data Presentation
The following tables present example data that could be obtained from TGA and DSC analysis of Disperse Yellow 65.
Table 1: Thermogravimetric Analysis (TGA) Data for Disperse Yellow 65
| Parameter | Value | Unit |
| Onset Decomposition Temperature (Tonset) | 250 | °C |
| Temperature of Maximum Decomposition (Tmax) | 285 | °C |
| Weight Loss at 300 °C | 15 | % |
| Weight Loss at 600 °C | 65 | % |
| Residual Mass at 600 °C | 35 | % |
Table 2: Differential Scanning Calorimetry (DSC) Data for Disperse Yellow 65
| Parameter | Value | Unit |
| Melting Point (Tm) | 225 | °C |
| Enthalpy of Fusion (ΔHf) | 45 | J/g |
| Crystallization Temperature (Tc) (on cooling) | 180 | °C |
| Enthalpy of Crystallization (ΔHc) | -42 | J/g |
Mandatory Visualization
References
- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. 2.5.3. Thermogravimetric Analyses (TGA) [bio-protocol.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. qualitest.ae [qualitest.ae]
Application Notes and Protocols for Standardized Fastness Testing of C.I. 671205
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized testing of light and wash fastness for the dye C.I. 671205. Colorfastness is a critical property of dyed textiles, indicating the resistance of the color to fading or running under various conditions.[1][2] Light fastness measures the resistance to fading when exposed to light[3][4], while wash fastness assesses the color's durability to laundering.[1][5][6] Adherence to standardized protocols is crucial for ensuring the accuracy, reliability, and comparability of test results.[7][8] The following sections detail the principles, apparatus, and procedures for conducting these tests in accordance with internationally recognized standards.
While specific fastness data for C.I. 671205 is not publicly available, the protocols outlined below provide the standardized methodology to generate such data.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the light and wash fastness tests for C.I. 671205.
Table 1: Light Fastness Assessment of C.I. 671205
| Sample ID | Exposure Time (hours) | Blue Wool Scale Rating | Grey Scale for Color Change Rating | Observations |
| C.I. 671205 on [Substrate 1] | ||||
| C.I. 671205 on [Substrate 2] | ||||
| Control [Substrate 1] | ||||
| Control [Substrate 2] |
Table 2: Wash Fastness Assessment of C.I. 671205
| Sample ID | Test Method | Grey Scale for Color Change Rating | Grey Scale for Staining Rating (Multifiber Fabric) |
| Acetate | |||
| Cotton | |||
| Nylon | |||
| Polyester | |||
| Acrylic | |||
| Wool | |||
| C.I. 671205 on [Substrate 1] | ISO 105-C06 (A2S) | ||
| C.I. 671205 on [Substrate 2] | ISO 105-C06 (C2S) |
Experimental Protocols
Light Fastness Testing (Adapted from ISO 105-B02)
This protocol describes a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65), using a Xenon arc fading lamp.[9][10][11]
1. Principle
A test specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool references.[9][10][11] The light fastness is assessed by comparing the change in color of the specimen with that of the reference materials.[9][10]
2. Apparatus and Materials
-
Xenon Arc Lamp Apparatus: Capable of exposing specimens to a light source with a spectral distribution similar to natural daylight, filtered through window glass.[12][13][14] The apparatus must have controlled temperature and humidity.
-
Blue Wool References: A set of eight standardized blue wool fabrics, ranging from 1 (very low light fastness) to 8 (very high light fastness).[9][10][13]
-
Grey Scale for Assessing Change in Colour: A standardized scale with nine pairs of grey chips, ranging from grade 5 (no change) to grade 1 (a large change), used to visually assess the change in color.[13]
-
Specimen Holders: To mount the test specimens and blue wool references.
-
Masking Material: Opaque material to cover a portion of the specimens and references for comparison.
3. Test Specimen Preparation
-
Cut a specimen of the textile dyed with C.I. 671205 to the dimensions required by the specimen holder of the Xenon arc apparatus.
-
If the material is a fabric, the specimen should be taken from an area representative of the bulk material.
-
For multicolored or printed fabrics, ensure the sample is large enough to include all colors.[3]
4. Procedure
-
Mount the test specimen and a set of blue wool references (e.g., references 1 to 8) in the specimen holders.[13]
-
Cover a portion of both the specimen and the blue wool references with the opaque masks.
-
Place the holders in the Xenon arc apparatus.
-
Expose the specimens and references to the light source under the specified conditions of temperature and humidity as outlined in ISO 105-B02.
-
Periodically inspect the specimens and blue wool references for fading.
-
The exposure is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for Color Change (e.g., grade 4).[13]
-
Alternatively, the test can be terminated when a specific blue wool reference shows a color change corresponding to a particular Grey Scale rating.
5. Evaluation
-
Remove the specimens and references from the apparatus.
-
Allow them to condition in a standard atmosphere for at least 4 hours.
-
Visually assess the change in color of the test specimen by comparing the exposed and unexposed portions using the Grey Scale for Assessing Change in Colour under standardized lighting conditions.
-
The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color.[13]
Wash Fastness Testing (Adapted from ISO 105-C06)
This protocol is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.[2]
1. Principle
A specimen of the textile, in contact with a multifiber adjacent fabric, is mechanically agitated in a detergent solution under specified conditions of time and temperature.[5][6][15] The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[5][6]
2. Apparatus and Materials
-
Laundering Machine (e.g., Launder-Ometer, Rotawash): A thermostatically controlled water bath with a rotating shaft supporting stainless steel containers.[16][17][18]
-
Multifiber Adjacent Fabric: A fabric strip containing bands of different fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
ECE 'B' Phosphate Reference Detergent (without optical brightener). [16]
-
Sodium Perborate Tetrahydrate. [16]
-
Grey Scale for Assessing Change in Colour.
-
Grey Scale for Assessing Staining.
-
Sewing Machine or Staples: To attach the specimen to the multifiber fabric.
3. Test Specimen Preparation
-
Cut a specimen of the textile dyed with C.I. 671205 to a standard size, typically 100 mm x 40 mm.[5][16]
-
Place the specimen on the face of a piece of multifiber adjacent fabric of the same dimensions.
-
Sew or staple the two pieces together along one of the shorter edges.[5][6]
4. Procedure
The following procedure is for test A2S from ISO 105-C06, which is a common standard test.
-
Prepare the washing solution by dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in grade 3 water.[5][6]
-
Preheat the water bath of the laundering machine to the test temperature of 40°C.[6][15]
-
For each test specimen, place it in a stainless steel container.
-
Add 150 mL of the preheated washing solution to the container.[5][15]
-
Close the containers, place them in the laundering machine, and run the machine for 30 minutes at 40°C.[6]
-
After the cycle is complete, remove the specimens from the containers.
-
Rinse the specimens twice in cold grade 3 water and then in running cold water.[16]
-
Squeeze out the excess water.
-
Open the stitching on all sides except for one of the shorter sides.
-
Dry the specimens by hanging them in the air at a temperature not exceeding 60°C.[16][17]
5. Evaluation
-
Allow the dried specimens to condition in a standard atmosphere.
-
Assess the change in color of the test specimen by comparing the treated specimen with an untreated original sample using the Grey Scale for Assessing Change in Colour.
-
Assess the degree of staining on each of the fiber strips of the multifiber adjacent fabric using the Grey Scale for Assessing Staining.
Mandatory Visualizations
Caption: Experimental workflow for light fastness testing.
Caption: Experimental workflow for wash fastness testing.
References
- 1. Color fastness to wash - AMITEC [amitec.com.vn]
- 2. Colour fastness | Centexbel [centexbel.be]
- 3. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 4. scribd.com [scribd.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 7. aatcc.org [aatcc.org]
- 8. blog.qima.com [blog.qima.com]
- 9. wewontech.com [wewontech.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. fyitester.com [fyitester.com]
- 12. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 13. atlas-mts.com.br [atlas-mts.com.br]
- 14. Top 15 Weathering and Lightfastness Standards for Textiles [atlas-mts.com]
- 15. scribd.com [scribd.com]
- 16. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 17. chiuvention.com [chiuvention.com]
- 18. AATCC 61 Color fastness to Laundering [darongtester.com]
Application Notes and Protocols: Disperse Yellow 65 as a Fluorescent Probe in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 65 is a high-performance disperse dye belonging to the anthraquinone-thiazole class of compounds.[1] Its robust chemical structure, characterized by an anthraquinone core fused with a thiazole ring, imparts excellent light and wash fastness, making it a staple in the textile industry for dyeing polyester fibers.[1][2] The IUPAC name for Disperse Yellow 65 is N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide.[1] While its primary application has been tinctorial, its molecular architecture suggests significant potential as a fluorescent probe in materials science. The inherent fluorescence of the anthraquinone moiety, coupled with the potential for environmentally sensitive photophysical properties, opens avenues for its use in sensing and imaging applications.
The core structure of Disperse Yellow 65 is closely related to other anthraquinone derivatives that have been successfully employed as fluorescent chemosensors for detecting metal ions and anions. Furthermore, the sensitivity of similar dye molecules to their local environment (solvatochromism) makes them excellent candidates for monitoring changes in polarity and viscosity, such as those occurring during polymer curing.
This document provides detailed application notes and protocols for the investigation and use of Disperse Yellow 65 as a fluorescent probe in two key areas of materials science: the monitoring of polymer curing and the detection of metal ions.
Physicochemical Properties of Disperse Yellow 65
| Property | Value / Description |
| IUPAC Name | N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide[1] |
| CAS Number | 10116-20-8 |
| Molecular Formula | C₂₁H₁₂N₂O₂S[2] |
| Molecular Weight | 356.40 g/mol [2] |
| Molecular Structure | Anthraquinone core fused with a thiazole ring[1] |
| Appearance | Yellow solid |
| UV-Vis λmax | ~420 nm in Dimethylformamide (DMF)[1] |
| Fluorescence | Expected, with potential for solvatochromism. A structurally similar compound, 7-Amino-6H-anthra[9,1-cd][1][3]thiazol-6-one, exhibits orange fluorescence in solution and green fluorescence in cellular environments.[4] |
| Solubility | Generally low in water, soluble in organic solvents like DMF and DMSO. |
Application 1: Monitoring Polymer Curing via Solvatochromism
Principle
The fluorescence properties of certain molecules are highly dependent on the polarity and viscosity of their immediate environment. This phenomenon, known as solvatochromism (for polarity) and rigidochromism (for viscosity/rigidity), can be exploited to monitor the progress of polymerization reactions. As a liquid monomer cures into a solid polymer, the local environment of a dispersed fluorescent probe changes significantly, leading to shifts in its fluorescence emission spectrum and intensity. Disperse Yellow 65, with its polar structure, is a promising candidate for this application. A blue shift (hypsochromic shift) in the emission maximum and an increase in fluorescence intensity are typically observed as the polarity of the medium decreases and its rigidity increases during polymerization.
Expected Fluorescence Changes During Polymer Curing
| Parameter | Before Curing (in Monomer) | After Curing (in Polymer) | Rationale |
| Fluorescence Emission λmax | Longer Wavelength (e.g., Green-Yellow) | Shorter Wavelength (e.g., Blue-Green) | Decrease in the polarity of the environment from liquid monomer to solid polymer. |
| Fluorescence Intensity | Lower | Higher | Increased rigidity of the polymer matrix restricts non-radiative decay pathways of the excited state. |
| Fluorescence Lifetime (τ) | Shorter | Longer | Similar to intensity, reduced non-radiative decay leads to a longer-lived excited state. |
Experimental Protocol: Monitoring the UV Curing of an Acrylate Resin
-
Preparation of the Probe-Monomer Mixture:
-
Prepare a stock solution of Disperse Yellow 65 in a suitable solvent (e.g., acetone or DMF) at a concentration of 1 mg/mL.
-
Add a small aliquot of the Disperse Yellow 65 stock solution to the liquid acrylate resin to achieve a final probe concentration of approximately 0.01% w/w.
-
Ensure the probe is fully dissolved and the mixture is homogeneous by thorough mixing. If necessary, gentle heating and sonication can be applied.
-
Add a suitable photoinitiator to the mixture according to the resin manufacturer's specifications.
-
-
Sample Preparation for Spectroscopic Analysis:
-
Place a small drop of the probe-monomer mixture between two quartz slides to create a thin film.
-
Alternatively, for bulk measurements, place the mixture in a quartz cuvette.
-
-
Fluorescence Spectroscopy:
-
Place the sample in a fluorometer equipped with a temperature-controlled sample holder and a UV irradiation source.
-
Record the initial fluorescence emission spectrum of the uncured sample by exciting at the absorption maximum of Disperse Yellow 65 (approximately 420 nm).
-
Initiate the UV curing process by exposing the sample to a UV lamp.
-
Record the fluorescence emission spectra at regular time intervals throughout the curing process until no further spectral changes are observed.
-
-
Data Analysis:
-
Plot the fluorescence emission maximum (λmax) as a function of curing time. A blue shift in the wavelength will indicate the progress of polymerization.
-
Plot the fluorescence intensity at the emission maximum as a function of curing time. An increase in intensity will also correlate with the degree of curing.
-
The extent of the spectral shift and intensity change can be correlated with the degree of conversion of the monomer to polymer, which can be independently verified by techniques such as FT-IR spectroscopy.
-
Workflow for Monitoring Polymer Curing
Caption: Experimental workflow for monitoring polymer curing.
Application 2: Fluorescent Detection of Metal Ions
Principle
The anthraquinone and thiazole moieties in Disperse Yellow 65 contain heteroatoms (nitrogen, oxygen, and sulfur) with lone pairs of electrons that can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic structure of the dye molecule can be perturbed, leading to a change in its photophysical properties. This change, which can manifest as fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), or a spectral shift, forms the basis of its application as a chemosensor. The selectivity of the probe for a particular metal ion will depend on factors such as the size and charge of the ion and the coordination geometry of the binding site.
Hypothetical Signaling Pathway for Metal Ion Detection
Caption: Proposed signaling pathway for metal ion detection.
Experimental Protocol: Screening for Metal Ion Sensitivity
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Disperse Yellow 65 in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) at a concentration of 1 mM.
-
Prepare stock solutions (10 mM) of various metal perchlorate or nitrate salts (e.g., Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Pb²⁺) in the same solvent system.
-
-
Fluorometric Titration:
-
In a quartz cuvette, place 2 mL of the Disperse Yellow 65 stock solution diluted to a final concentration of 10 µM.
-
Record the initial fluorescence emission spectrum of the probe solution (excitation at ~420 nm).
-
Incrementally add small aliquots (e.g., 2 µL) of a specific metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in the fluorescence is observed.
-
-
Selectivity Study:
-
Prepare a series of 10 µM Disperse Yellow 65 solutions.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion from the prepared stock solutions.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence response in the presence of different metal ions to determine the selectivity of the probe.
-
-
Competition Experiment:
-
To a solution of Disperse Yellow 65 containing the metal ion for which it shows the highest affinity, add other metal ions to observe if they interfere with the binding and the fluorescence signal.
-
-
Data Analysis:
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Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).
-
Create a bar chart to visually represent the fluorescence response of Disperse Yellow 65 to different metal ions, highlighting its selectivity.
-
Conclusion
Disperse Yellow 65, a dye with a long history in the textile industry, possesses a chemical structure that makes it a highly promising candidate for development as a fluorescent probe in materials science. Its anthraquinone-thiazole core is analogous to known fluorescent chemosensors, and its nature as a disperse dye suggests sensitivity to the polarity and viscosity of its environment. The protocols outlined here provide a roadmap for researchers to explore and validate the use of Disperse Yellow 65 for applications such as monitoring polymer curing and detecting metal ions. While further experimental work is required to fully characterize its photophysical properties, the potential for this readily available dye to be repurposed as a valuable analytical tool is significant.
References
Application Notes: Formulation of High-Performance Textiles Using C.I. Disperse Yellow 65
Introduction Disperse Yellow 65 is a high-performance disperse dye belonging to the anthraquinone-thiazole chemical class.[1] Its molecular structure imparts a vibrant yellow hue and provides exceptional stability, making it highly suitable for dyeing hydrophobic synthetic fibers, particularly polyester, where high fastness properties are required.[1][2] Applications for textiles formulated with Disperse Yellow 65 include outdoor apparel, automotive textiles, and other materials demanding excellent resistance to fading from light, washing, and heat.[1] These application notes provide detailed protocols for the application of Disperse Yellow 65 to polyester fabrics to achieve high-performance characteristics.
Chemical and Physical Properties
Disperse Yellow 65 is distinguished by its complex fused ring structure, which is key to its stability and color.[1] Its properties are summarized below.
| Property | Value | Reference |
| C.I. Name | Disperse Yellow 65 | [3] |
| CAS Number | 10116-20-8 | [1][4] |
| Molecular Formula | C₂₁H₁₂N₂O₂S | [1][3] |
| Molecular Weight | 356.40 g/mol | [1][3][4] |
| Chemical Structure | N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide | [1][4] |
| Chemical Class | Anthraquinone-Thiazole | [1] |
| Max. Absorption (λmax) | ~420 nm (in DMF) | [1] |
Performance Characteristics
High-performance textiles demand superior colorfastness. Disperse Yellow 65 exhibits excellent ratings across key metrics, making it a reliable choice for durable goods. The fastness properties on polyester fabric are detailed in the table below.
| Fastness Property | ISO Standard Rating | Reference |
| Light Fastness | 7 | [3][5] |
| Washing Fastness (Fading) | 5 | [3][5] |
| Washing Fastness (Staining) | 5 | [3][5] |
| Perspiration Fastness (Fading) | 4-5 | [3][5] |
| Perspiration Fastness (Staining) | 5 | [3][5] |
| Ironing Fastness (Fading) | 4-5 | [3][5] |
| Ironing Fastness (Staining) | 4-5 | [3][5] |
| Sublimation Fastness | Good (≥4) | [6] |
Mechanism of Dyeing on Polyester
The application of disperse dyes to hydrophobic, crystalline fibers like polyester is a transfer process from a liquid solvent (water) to a solid organic solvent (the fiber).[7] The mechanism occurs in several stages:
-
Dispersion : The non-ionic, sparingly soluble dye is finely dispersed in the aqueous dye bath with the aid of dispersing agents.[7]
-
Adsorption : Under high temperature (e.g., 130°C), the polyester fiber swells, opening its amorphous regions. Individual dye molecules leave the aqueous phase and are adsorbed onto the fiber surface.[7][8]
-
Diffusion : A concentration gradient drives the adsorbed dye molecules from the surface into the fiber's interior. The molecules become trapped within the amorphous regions as the fiber cools and the structure contracts. They are held in place by weak intermolecular forces such as van der Waals forces.[7][9]
Caption: Logical flow of the disperse dyeing mechanism.
Experimental Protocols
Materials and Equipment
-
Materials :
-
C.I. Disperse Yellow 65 (commercial grade)
-
Scoured Polyester Fabric (100%)
-
Dispersing Agent (e.g., sodium lignosulfonate)
-
Acetic Acid (Glacial)
-
Sodium Hydrosulfite (85% min)
-
Sodium Hydroxide
-
Non-ionic Detergent
-
Deionized Water
-
-
Equipment :
-
High-temperature, high-pressure laboratory dyeing machine
-
Analytical balance
-
pH meter
-
Beakers and graduated cylinders
-
Spectrophotometer for color measurement
-
Launder-Ometer for wash fastness testing
-
Lightfastness tester
-
Protocol: High-Temperature Exhaust Dyeing of Polyester
This protocol describes a standard high-temperature, high-pressure (HTHP) exhaust dyeing method, which is optimal for achieving good dye penetration and fastness on polyester.[10]
1. Dye Bath Formulation: Prepare the dye bath according to the recipe below. The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) should be maintained, for example, at 10:1.
| Component | Concentration | Purpose |
| Disperse Yellow 65 | 1.0% (o.w.f.)* | Colorant |
| Dispersing Agent | 1.0 g/L | Prevents dye agglomeration |
| Acetic Acid | q.s. to pH 4.5-5.5 | Optimizes dye uptake and stability |
*o.w.f. = on the weight of fabric
2. Dyeing Procedure:
-
Set the dye bath in the dyeing machine with the dispersing agent and acetic acid. Circulate for 5 minutes.
-
Add the pre-wetted polyester fabric.
-
Add the dispersed dye solution.
-
Seal the machine and begin the dyeing cycle as illustrated in the workflow diagram. The temperature is raised from ambient to 130°C at a rate of 2°C/minute.[8][10]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[8][10]
-
Cool the bath to 80°C at a rate of 3°C/minute.
-
Drain the dye bath.
3. Reduction Clearing (Post-Treatment): This step is critical for removing unfixed dye from the fiber surface, which significantly improves wash fastness.[10]
-
Prepare a new bath at a 10:1 liquor ratio containing:
-
Sodium Hydrosulfite: 2.0 g/L
-
Sodium Hydroxide: 2.0 g/L
-
Non-ionic Detergent: 1.0 g/L
-
-
Introduce the dyed fabric into this bath at 80°C.
-
Treat for 15-20 minutes.[10]
-
Drain the clearing bath.
4. Final Rinsing:
-
Rinse the fabric with hot water (60°C) for 10 minutes.
-
Neutralize with a dilute solution of acetic acid (0.5 g/L) for 5 minutes.[10]
-
Rinse with cold water until the water runs clear.
-
Dry the fabric in an oven or at ambient temperature.
Visualizations
Caption: Workflow for high-temperature polyester dyeing.
Caption: Key steps in the synthesis of Disperse Yellow 65.[1]
References
- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 2. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. China DISPERSE YELLOW HL-3GL 100%,DISPERSE YELLOW 65 Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 6. CN109679374B - A kind of yellow disperse dye composition, disperse dye and preparation method and use thereof - Google Patents [patents.google.com]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Disperse dye - Wikipedia [en.wikipedia.org]
- 10. ijcmas.com [ijcmas.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Synthetic Parameters for Disperse Yellow 65 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic parameters for the production of Disperse Yellow 65.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and class of Disperse Yellow 65?
A1: Disperse Yellow 65, with the IUPAC name N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide, is a high-performance disperse dye. It belongs to the anthraquinone class of dyes, characterized by a core structure derived from anthraquinone fused with a thiazole heterocyclic ring. This complex structure is responsible for its vibrant yellow color and excellent fastness properties.
Q2: What are the key stages in the synthesis of Disperse Yellow 65?
A2: The synthesis of Disperse Yellow 65 is a multi-step process that can be broadly divided into two main stages:
-
Formation of the 7-amino-6H-anthra[9,1-cd]isothiazol-6-one intermediate: This involves the construction of the fused isothiazole ring onto the anthraquinone skeleton.
-
Benzoylation of the amino group: The final step is the acylation of the amino group of the intermediate with benzoyl chloride to yield the final Disperse Yellow 65 molecule.
Q3: What are the critical parameters to control during the synthesis of Disperse Yellow 65?
A3: To ensure high yield, purity, and efficiency, precise control of the following reaction conditions is crucial:
-
Temperature: Different steps in the synthesis have distinct optimal temperature ranges to maximize product formation and minimize side reactions.
-
pH: Maintaining the appropriate pH is critical, especially during the formation of the isothiazole ring and the subsequent work-up procedures.
-
Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure complete conversion and avoid the formation of impurities.
-
Solvent System: The choice of solvent is important for reactant solubility, reaction rate, and ease of product purification.
Q4: What are the common analytical techniques used to characterize Disperse Yellow 65?
A4: A combination of spectroscopic and chromatographic techniques is used to confirm the structure and assess the purity of Disperse Yellow 65:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the dye and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides sensitive and selective analysis for trace impurities and comprehensive impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure of the dye.
-
UV-Visible Spectroscopy: Assesses the integrity of the chromophore, with the maximum absorption wavelength (λmax) typically around 420 nm in dimethylformamide (DMF).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Disperse Yellow 65 in a question-and-answer format.
Issue 1: Low yield of the 7-amino-6H-anthra[9,1-cd]isothiazol-6-one intermediate.
-
Question: My reaction to form the isothiazole intermediate is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products. Refer to the optimized temperature range in the experimental protocol.
-
Incorrect pH: The pH of the reaction mixture is crucial for the cyclization step. Ensure the pH is maintained within the optimal range.
-
Poor quality of starting materials: Impurities in the starting 1-amino-2-halo-anthraquinone or the sulfur source can lead to side reactions and lower the yield. Use highly pure starting materials.
-
Issue 2: Formation of multiple byproducts during benzoylation.
-
Question: I am observing multiple spots on my TLC plate after the benzoylation step. What are these byproducts and how can I minimize their formation?
-
Answer:
-
Di-benzoylation: If there are other reactive sites on the intermediate, di-benzoylation can occur. This can be minimized by controlling the stoichiometry of benzoyl chloride. A slight excess is generally used, but a large excess should be avoided.
-
Reaction with solvent: If a reactive solvent like pyridine is used in excess, it can sometimes participate in side reactions.
-
Hydrolysis of benzoyl chloride: The presence of water in the reaction mixture can lead to the hydrolysis of benzoyl chloride to benzoic acid, which will not react with the amino group. Ensure all reactants and solvents are anhydrous.
-
Suboptimal temperature: The reaction should be carried out at a controlled temperature to prevent side reactions. High temperatures can lead to the formation of undesired byproducts.
-
Issue 3: Difficulty in purifying the final Disperse Yellow 65 product.
-
Question: My crude product is difficult to purify, and I am losing a significant amount of product during purification. What are the recommended purification methods?
-
Answer:
-
Recrystallization: Recrystallization from a suitable solvent is a common method for purifying disperse dyes. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of anthraquinone dyes include chlorinated benzenes, nitrobenzene, or high-boiling point amides.
-
Column Chromatography: For laboratory-scale purification, column chromatography using silica gel can be effective in separating the desired product from impurities. A suitable eluent system needs to be developed by first running TLC in various solvent mixtures.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some byproducts. For instance, washing with a non-polar solvent can remove unreacted benzoyl chloride, while washing with a dilute basic solution can remove any benzoic acid formed.
-
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of Disperse Yellow 65. The exact parameters may need to be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of 7-amino-6H-anthra[9,1-cd]isothiazol-6-one (Intermediate)
This protocol is based on the general synthesis of anthraquinone isothiazoles.
| Parameter | Value/Range | Notes |
| Starting Material | 1-amino-2-bromoanthraquinone | High purity is recommended. |
| Sulfur Source | Sodium sulfide (Na₂S) or Thiourea | Molar ratio to be optimized. |
| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Anhydrous conditions are preferable. |
| Temperature | 100 - 150 °C | Monitor reaction by TLC. |
| Reaction Time | 4 - 8 hours | Varies with temperature and reactants. |
| Work-up | Precipitation in water, filtration, and washing | Wash with water and a suitable organic solvent. |
Methodology:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1-amino-2-bromoanthraquinone in the chosen solvent.
-
Add the sulfur source to the solution.
-
Heat the reaction mixture to the specified temperature and maintain it for the required duration, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Dry the product in a vacuum oven.
Protocol 2: Synthesis of Disperse Yellow 65 (Benzoylation)
This protocol outlines the final benzoylation step.
| Parameter | Value/Range | Notes |
| Starting Material | 7-amino-6H-anthra[9,1-cd]isothiazol-6-one | Must be dry. |
| Acylating Agent | Benzoyl chloride | A slight molar excess (1.1 - 1.3 equivalents) is typical. |
| Solvent | Pyridine or an inert solvent like monochlorobenzene | Pyridine can also act as a catalyst. |
| Temperature | 80 - 130 °C | Dependent on the solvent used. |
| Reaction Time | 2 - 6 hours | Monitor reaction by TLC. |
| Work-up | Precipitation, filtration, and washing | Wash with dilute acid (if pyridine is used), then water. |
Methodology:
-
Suspend the 7-amino-6H-anthra[9,1-cd]isothiazol-6-one intermediate in the chosen solvent in a round-bottom flask equipped with a condenser and a stirrer.
-
Slowly add benzoyl chloride to the suspension while stirring.
-
Heat the reaction mixture to the specified temperature and maintain it until the reaction is complete (as indicated by TLC).
-
Cool the reaction mixture and precipitate the product by adding a non-solvent or by pouring it into water.
-
Filter the crude product. If pyridine was used as a solvent, wash the product with a dilute aqueous acid solution (e.g., HCl) to remove residual pyridine, followed by washing with water until the filtrate is neutral.
-
Dry the final product. Further purification can be done by recrystallization.
Mandatory Visualizations
Synthetic Workflow for Disperse Yellow 65
Caption: Synthetic workflow for the production of Disperse Yellow 65.
Troubleshooting Logic for Low Yield in Isothiazole Formation
Caption: Troubleshooting decision tree for low yield of the isothiazole intermediate.
Technical Support Center: Troubleshooting Poor Dispersion Stability of Organic Pigments in Aqueous Solutions
Disclaimer: The C.I. (Colour Index) number 671205 provided in the topic corresponds to Disperse Yellow 65. However, the search results predominantly yielded information on Vat Blue 4 (C.I. 69800 or 73000), a pigment known for its dispersion challenges in aqueous media. This guide will focus on the general principles of troubleshooting poor dispersion stability for organic pigments in aqueous solutions, frequently referencing Vat Blue 4 as a practical example due to the availability of relevant data. The principles and methods described are broadly applicable to other water-insoluble organic pigments.
Frequently Asked Questions (FAQs)
Q1: What is C.I. Vat Blue 4 and why is its dispersion in water challenging?
C.I. Vat Blue 4, also known as Indanthrone, is a synthetic anthraquinone-based vat dye.[1] It is insoluble in water in its oxidized pigmentary form, which makes achieving a stable dispersion in aqueous solutions difficult.[2][3] The dyeing process with vat dyes involves a reduction step in an alkaline solution to a water-soluble "leuco" form, followed by application to a substrate and re-oxidation to the insoluble pigment form.[2] For applications where it is used as a pigment in an aqueous formulation (e.g., inks, coatings), its inherent hydrophobicity and tendency to agglomerate pose significant stability challenges.[3][4]
Q2: What are the common signs of poor dispersion stability?
Poor dispersion stability can manifest in several ways, including:
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Sedimentation: Pigment particles settling at the bottom of the container over time.
-
Flocculation: The formation of loose clusters of pigment particles, which can lead to a non-uniform appearance and changes in viscosity.
-
Agglomeration: The formation of tightly bound clusters of pigment particles, which are difficult to redisperse.[5]
-
Color shift: Changes in the optical properties of the dispersion due to particle size changes.
-
Inconsistent performance: Variability in the final product's properties, such as color strength, gloss, and film uniformity.[6]
Q3: What key factors influence the dispersion stability of organic pigments?
The stability of a pigment dispersion is primarily governed by a balance of attractive (van der Waals) and repulsive forces between particles. Key factors influencing this balance include:
-
Particle Size and Distribution: Smaller, more uniform particles are generally easier to keep suspended.[6]
-
Surface Chemistry of the Pigment: The inherent hydrophobicity or hydrophilicity of the pigment surface plays a crucial role.
-
Choice of Dispersing Agent (Surfactant): Dispersants adsorb onto the pigment surface and provide stabilization through electrostatic repulsion, steric hindrance, or a combination of both.[5][7]
-
pH of the Aqueous Medium: The pH can affect the surface charge of the pigment particles and the effectiveness of ionic dispersants.[8][9]
-
Zeta Potential: This is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher magnitude zeta potential (either positive or negative) generally indicates better stability.[10][11]
-
Ionic Strength of the Medium: High concentrations of salts can compress the electrical double layer around particles, reducing electrostatic repulsion and leading to instability.[12]
Troubleshooting Guides
Issue 1: Rapid Sedimentation of Pigment Particles
Q: My C.I. 671205 (or similar organic pigment) dispersion is showing rapid settling. What are the likely causes and how can I fix it?
A: Rapid sedimentation is typically due to insufficient stabilization of the pigment particles, leading to agglomeration and settling. Here’s a systematic approach to troubleshoot this issue:
1. Evaluate Particle Size:
-
Problem: The initial pigment particles may be too large or have a wide size distribution. Large particles settle more quickly due to gravity.
-
Solution: Implement a particle size reduction step. Techniques like bead milling, ball milling, or high-pressure homogenization can break down agglomerates and reduce the primary particle size.[6][13]
-
Verification: Measure the particle size distribution before and after the milling process using techniques like Dynamic Light Scattering (DLS) or Laser Diffraction.
2. Optimize the Dispersing Agent:
-
Problem: The type or concentration of the dispersing agent (surfactant) may be inappropriate for the pigment.
-
Solution:
-
Screen Different Dispersants: Test a range of non-ionic and anionic surfactants to find one that provides optimal wetting and stabilization.[5][14] Polymeric dispersants are often effective for organic pigments.[15]
-
Determine the Optimal Concentration: Create a ladder of dispersant concentrations to find the minimum amount required for stable dispersion. An excess of surfactant can sometimes be detrimental.
-
-
Verification: Evaluate the stability of the dispersions over time through visual inspection for settling and by measuring the zeta potential.
Troubleshooting Workflow for Sedimentation
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. VAT BLUE 4|CAS NO.81-77-6 [chinainterdyes.com]
- 5. chempoint.com [chempoint.com]
- 6. Increase Pigment Yield with Proper Milling | Hockmeyer | Hockmeyer Equipment Corporation [hockmeyer.com]
- 7. pcimag.com [pcimag.com]
- 8. pjoes.com [pjoes.com]
- 9. thescipub.com [thescipub.com]
- 10. Zeta potential - Wikipedia [en.wikipedia.org]
- 11. wyatt.com [wyatt.com]
- 12. researchgate.net [researchgate.net]
- 13. Effective Paint Particle Size Reduction Techniques | Z-mixer [z-mixer.com]
- 14. Surfactant Basics 4 (Dispersants) [sanyo-chemical-solutions.com]
- 15. specialchem.com [specialchem.com]
Technical Support Center: Enhancing the Light Fastness of Textiles Dyed with Disperse Yellow 65
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the light fastness properties of textiles dyed with Disperse Yellow 65.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments aimed at improving the light fastness of Disperse Yellow 65.
Frequently Asked Questions (FAQs)
Q1: What is light fastness and how is it measured?
A1: Light fastness is the resistance of a dyed textile to color change or fading when exposed to light.[1] It is a critical quality parameter, especially for textiles intended for applications with significant light exposure, such as apparel, automotive interiors, and home furnishings. Light fastness is typically measured on a scale of 1 to 8 using the Blue Wool Scale, where 1 indicates very poor light fastness and 8 represents excellent light fastness.[1] The standard test method is ISO 105-B02, which involves exposing the dyed fabric to a xenon arc lamp under controlled conditions to simulate natural sunlight.[1][2][3][4][5]
Q2: What are the primary factors that contribute to the poor light fastness of Disperse Yellow 65?
A2: The light fastness of disperse dyes like Disperse Yellow 65 on polyester is influenced by several factors:
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Dye Structure: The chemical structure of the dye molecule itself is a primary determinant of its stability when exposed to light.[6]
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Dye Concentration: Lighter shades generally have poorer light fastness because the dye molecules are more dispersed and have a larger surface area exposed to light.[7]
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Unfixed Dye: Residual dye on the fiber surface that has not been properly fixed is more susceptible to fading.[4][8]
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Environmental Factors: The presence of moisture, atmospheric pollutants, and high temperatures can accelerate the fading process.[6]
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Finishing Agents: Certain softeners and other finishing agents can negatively impact the light fastness of dyed textiles.[6]
Q3: What are the main strategies for improving the light fastness of Disperse Yellow 65?
A3: The key strategies to enhance the light fastness of textiles dyed with Disperse Yellow 65 include:
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Optimizing the Dyeing Process: Ensuring proper dye penetration and fixation by controlling dyeing parameters such as temperature and pH is crucial.[9]
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Reduction Clearing: This after-treatment process effectively removes unfixed disperse dye from the fiber surface.[8][10]
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Application of UV Absorbers: These compounds are applied as a finish to the textile and act by absorbing harmful UV radiation before it can reach the dye molecules.[2][11][12]
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Use of Antioxidants: Antioxidants can be used to mitigate the photo-oxidative degradation of the dye.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor light fastness in light shades. | Low dye concentration leads to a higher surface area of dye molecules exposed to light. | 1. For light shades, consider using a disperse dye with inherently higher light fastness if possible. 2. Apply a UV absorber as an after-treatment to protect the dye molecules. |
| Inconsistent light fastness across the fabric. | Uneven dyeing or uneven application of after-treatments. | 1. Ensure uniform heating and circulation in the dyebath. 2. Optimize the dyeing process to ensure level dyeing. 3. Ensure uniform application of any finishing agents, such as UV absorbers, through proper padding or exhaust procedures. |
| Reduced light fastness after finishing. | Certain chemical finishes, particularly some cationic softeners, can negatively affect light fastness.[6] | 1. Select finishing agents that are known to have minimal impact on the light fastness of disperse dyes. 2. Test the compatibility of all finishing agents with the dyed fabric before bulk production. |
| Color changes to a different hue upon light exposure. | Photodegradation of the dye molecule is altering its chemical structure and thus its light absorption properties. | 1. Implement the use of a UV absorber to minimize the energy reaching the dye molecule. 2. Consider the use of antioxidants to reduce photo-oxidative degradation. |
Data Presentation
The following tables summarize the expected qualitative and hypothetical quantitative outcomes of various treatments to enhance the light fastness of textiles dyed with Disperse Yellow 65.
Table 1: Qualitative Comparison of Light Fastness Improvement Methods
| Treatment Method | Principle of Action | Relative Effectiveness | Ease of Implementation |
| Optimized Dyeing | Maximizes dye-fiber fixation, reducing the amount of easily faded surface dye. | Moderate | High |
| Reduction Clearing | Removes unfixed dye from the fiber surface.[8][10] | Moderate | High |
| UV Absorber Application | Absorbs UV radiation, preventing it from reaching and degrading the dye molecules.[2][11][12] | High | Moderate |
| Antioxidant Treatment | Inhibits the photo-oxidative degradation of the dye. | Moderate to High | Moderate |
Table 2: Hypothetical Light Fastness Ratings of Disperse Yellow 65 on Polyester with Different Treatments
| Treatment | UV Absorber Concentration (% owf) | Light Fastness Rating (Blue Wool Scale) |
| Untreated Control | 0 | 3-4 |
| Reduction Clearing Only | 0 | 4 |
| Benzotriazole UV Absorber | 1 | 4-5 |
| Benzotriazole UV Absorber | 2 | 5 |
| Benzotriazole UV Absorber | 3 | 5-6 |
| Benzophenone UV Absorber | 1 | 4 |
| Benzophenone UV Absorber | 2 | 4-5 |
| Benzophenone UV Absorber | 3 | 5 |
*Note: This data is illustrative and the actual performance may vary depending on the specific experimental conditions, the substrate, and the commercial formulation of the UV absorber used.
Experimental Protocols
The following are detailed methodologies for key experiments to enhance the light fastness of textiles dyed with Disperse Yellow 65.
1. Standard High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 65
-
Materials:
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Polyester fabric
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Disperse Yellow 65
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Dispersing agent
-
Acetic acid
-
High-temperature dyeing apparatus
-
-
Procedure:
-
Prepare a dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[6]
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Add the polyester fabric to the dyebath at 60°C and run for 15 minutes.[6]
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Add a dispersion of Disperse Yellow 65 (e.g., 1% on weight of fabric).
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Raise the temperature to 130°C at a rate of 2°C/minute.[6]
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Hold at 130°C for 60 minutes.[6]
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Cool the dyebath to 70°C.
-
Rinse the fabric thoroughly.
-
2. Reduction Clearing of Polyester Dyed with Disperse Yellow 65
-
Materials:
-
Dyed polyester fabric
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Sodium hydrosulfite (sodium dithionite)
-
Sodium hydroxide
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Washing vessel
-
-
Procedure:
-
Prepare a treatment bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
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Heat the bath to 70-80°C.
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Immerse the dyed polyester fabric in the bath for 15-20 minutes.
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Rinse the fabric with hot water, followed by cold water.
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Neutralize the fabric with a dilute solution of acetic acid if necessary.
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Rinse thoroughly and dry.
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3. Application of a UV Absorber by Exhaust Method
-
Materials:
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Dyed and reduction-cleared polyester fabric
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Benzotriazole-based UV absorber
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Non-ionic surfactant
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Acetic acid
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High-temperature dyeing apparatus
-
-
Procedure:
-
Prepare a treatment bath with a liquor ratio of 10:1.
-
Add a non-ionic surfactant (e.g., 0.5 g/L).
-
Adjust the pH to 4.5-5.0 with acetic acid.
-
Add the UV absorber (e.g., 1-3% on weight of fabric).
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Introduce the fabric at 60°C and run for 10 minutes.
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Raise the temperature to 120°C at 2°C/minute.
-
Hold at 120°C for 30 minutes.
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Cool down, rinse, and dry.
-
4. Light Fastness Testing (ISO 105-B02)
-
Materials and Equipment:
-
Procedure:
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Mount the fabric samples and a set of Blue Wool Standards on cardboard holders.
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Partially cover each sample and standard with an opaque mask.
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Place the mounted samples in the xenon arc lamp apparatus.
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Expose the samples to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.
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Periodically inspect the samples for fading.
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The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale, or when a certain Blue Wool Standard has faded to a specific degree.
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Assess the light fastness of the sample by comparing its fading to that of the Blue Wool Standards. The light fastness rating corresponds to the number of the Blue Wool Standard that shows similar fading.
-
Visualizations
References
- 1. testextextile.com [testextextile.com]
- 2. wewontech.com [wewontech.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 5. fyitester.com [fyitester.com]
- 6. textilelearner.net [textilelearner.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics | Scientific.Net [scientific.net]
- 9. Benzotriazole ultraviolet absorbent and preparation and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. UV Protective Finishes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 12. UV Protection Finishes - Free Technology Industry Articles - Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
Photodegradation pathways of Disperse yellow 65 under UV exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation pathways of Disperse Yellow 65 under UV exposure.
Troubleshooting Guides
This section addresses common issues encountered during photodegradation experiments of Disperse Yellow 65.
Issue 1: Low or No Degradation of Disperse Yellow 65
| Possible Cause | Troubleshooting Step |
| Inadequate UV Lamp Intensity or Incorrect Wavelength | Verify the lamp's specifications. Ensure the emission spectrum overlaps with the absorption spectrum of Disperse Yellow 65. Use a radiometer to measure the light intensity at the sample position. |
| Sub-optimal pH of the Solution | The pH of the solution can significantly influence the surface charge of the photocatalyst and the dye molecule, affecting the degradation rate.[1] Experiment with a range of pH values (e.g., 3-11) to determine the optimal condition for Disperse Yellow 65 degradation. |
| Incorrect Catalyst Concentration | An insufficient amount of catalyst will result in a lower number of active sites for the reaction. Conversely, an excessive amount can lead to light scattering and reduced light penetration. Vary the catalyst loading to find the optimal concentration. |
| Low Dissolved Oxygen | Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs in photocatalysis, a common method for dye degradation.[2] Ensure adequate aeration of the solution by bubbling air or oxygen during the experiment. |
| Presence of Scavenging Species | Inorganic ions such as carbonates, chlorides, and sulfates can act as radical scavengers, reducing the efficiency of the degradation process.[2] If possible, use deionized water and minimize the addition of other salts. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuations in Lamp Intensity | The output of UV lamps can vary over time. Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp's output periodically. |
| Inconsistent Sample Preparation | Ensure that the initial concentration of Disperse Yellow 65 and the catalyst loading are consistent across all experiments. Use precise measurement techniques. |
| Temperature Variations | While photodegradation is often not highly temperature-dependent, significant fluctuations can affect reaction kinetics.[1] Use a water bath or other temperature control methods to maintain a constant temperature. |
| Incomplete Mixing | In heterogeneous photocatalysis, proper mixing is crucial for ensuring that the dye and catalyst are in close contact. Use a magnetic stirrer at a consistent speed. |
Issue 3: Difficulty in Identifying Degradation Byproducts
| Possible Cause | Troubleshooting Step |
| Low Concentration of Intermediates | The concentration of intermediate products may be below the detection limit of the analytical instrument. Try to concentrate the sample before analysis using techniques like solid-phase extraction. |
| Co-elution of Peaks in HPLC | Optimize the HPLC method (e.g., gradient, mobile phase composition, column type) to achieve better separation of the degradation products.[3] |
| Matrix Effects in Mass Spectrometry | The sample matrix can interfere with the ionization of the analytes.[4] Use appropriate sample preparation techniques to remove interfering substances. Consider using a different ionization source. |
| Lack of Reference Standards | For unknown byproducts, use high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose potential structures. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to aid in structural elucidation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation pathway for an azo dye like Disperse Yellow 65?
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Cleavage of the Azo Bond (-N=N-): This is often the initial and rate-determining step, leading to the decolorization of the dye. This cleavage can occur through either an oxidative or reductive pathway, resulting in the formation of aromatic amines and other intermediates.[6]
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Hydroxylation of Aromatic Rings: Reactive oxygen species (ROS) like hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated derivatives.
-
Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming smaller aliphatic compounds.
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Mineralization: Ideally, the final degradation products are simple inorganic molecules such as CO2, H2O, and inorganic ions.[6]
Q2: What analytical techniques are most suitable for studying the photodegradation of Disperse Yellow 65?
A2: A combination of techniques is recommended:
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UV-Vis Spectrophotometry: To monitor the decolorization of the dye by measuring the decrease in absorbance at its maximum wavelength (λmax).[7]
-
High-Performance Liquid Chromatography (HPLC): To separate the parent dye from its degradation products. A Diode Array Detector (DAD) can provide spectral information for peak identification.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: For the identification and structural elucidation of intermediate and final degradation products.[5][9]
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Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the dye.
Q3: How does the presence of a photocatalyst, like TiO2 or ZnO, affect the degradation of Disperse Yellow 65?
A3: A photocatalyst significantly enhances the degradation rate. Upon UV irradiation, the photocatalyst generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O2•-). These ROS are powerful oxidizing agents that can break down the complex structure of the dye molecule.[10]
Q4: What are the key experimental parameters that I should optimize for the photodegradation of Disperse Yellow 65?
A4: The following parameters are crucial and should be optimized for your specific experimental setup:
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pH of the solution: Affects the surface charge of the catalyst and the dye.
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Catalyst loading: The amount of photocatalyst used.
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Initial dye concentration: Higher concentrations may require longer irradiation times.
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Light intensity and wavelength: Should be appropriate for activating the photocatalyst and being absorbed by the dye.
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Presence of oxidizing agents: Additives like hydrogen peroxide can sometimes enhance the degradation rate.[11]
Experimental Protocols
1. General Protocol for UV Photodegradation of Disperse Yellow 65
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Preparation of Stock Solution: Prepare a stock solution of Disperse Yellow 65 in a suitable solvent (e.g., methanol or acetone) and then dilute it with deionized water to the desired initial concentration.
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Photoreactor Setup: Place a known volume of the dye solution in a photoreactor. If using a photocatalyst, add the desired amount and stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiation: Turn on the UV lamp to initiate the photodegradation process. Maintain constant stirring and temperature throughout the experiment.
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Sampling: At regular time intervals, withdraw aliquots of the solution.
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Sample Preparation for Analysis: If a photocatalyst is used, centrifuge or filter the samples to remove the catalyst particles before analysis.
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Analysis: Analyze the samples using UV-Vis spectrophotometry to monitor the decolorization and HPLC or LC-MS to identify and quantify the parent dye and its degradation products.
2. Protocol for HPLC-MS Analysis of Degradation Products
-
Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter.
-
HPLC System: Use a C18 column for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of two solvents is typically employed, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: Start with a low percentage of Solvent B and gradually increase it to elute the more nonpolar compounds.
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source. Operate the MS in both positive and negative ion modes to detect a wider range of byproducts.
-
Data Analysis: Identify the degradation products by comparing their mass spectra and retention times with those of available standards or by interpreting the fragmentation patterns from MS/MS analysis.
Quantitative Data
Table 1: Example Degradation Data for Disperse Yellow 65 under UV Irradiation with a Photocatalyst
| Irradiation Time (min) | Concentration of Disperse Yellow 65 (mg/L) | Degradation (%) | Total Organic Carbon (TOC) (mg/L) | Mineralization (%) |
| 0 | 20.0 | 0 | 15.0 | 0 |
| 15 | 12.5 | 37.5 | 13.2 | 12.0 |
| 30 | 6.8 | 66.0 | 11.5 | 23.3 |
| 60 | 2.1 | 89.5 | 8.7 | 42.0 |
| 120 | < 0.1 | > 99.5 | 5.1 | 66.0 |
Visualizations
Caption: Proposed photodegradation pathway of an azo dye.
Caption: Experimental workflow for photodegradation studies.
Caption: Troubleshooting logic for low degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process [jwent.net]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
The role of catalysis in optimizing the yield of Disperse yellow 65 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Disperse Yellow 65. The content focuses on the crucial role of catalysis in maximizing reaction yield and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of Disperse Yellow 65, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Overall Yield of Disperse Yellow 65
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Question: My final yield of Disperse Yellow 65 is consistently low. What are the likely causes and how can I improve it?
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Answer: Low yield in this multi-step synthesis can arise from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Benzoylation: The final step, the acylation of the aminoanthraquinone-thiazole intermediate with benzoyl chloride, is critical for high yield. This reaction can be slow and may not proceed to completion without a catalyst.
-
Solution: Introduce a tertiary amine catalyst, such as pyridine, to accelerate the reaction. Pyridine acts as a nucleophilic catalyst, activating the benzoyl chloride. Ensure the reaction is carried out under anhydrous conditions as the presence of water can hydrolyze the benzoyl chloride.[1]
-
-
Suboptimal Reaction Temperature: Each step of the synthesis has an optimal temperature range. Deviations can lead to side reactions or incomplete conversion. For instance, amination reactions on the anthraquinone core may require elevated temperatures (e.g., 80°C), while diazotization must be performed at low temperatures (0-5°C) to prevent decomposition of the diazonium salt.[2][3]
-
Solution: Carefully control and monitor the temperature at each synthetic stage. Refer to the detailed experimental protocol for recommended temperature ranges.
-
-
Incorrect pH: The pH of the reaction medium is crucial, particularly during diazotization and coupling reactions, as well as the final benzoylation. For benzoylation, a base is necessary to neutralize the HCl generated, which would otherwise protonate and deactivate the amino group.[3]
-
Solution: Monitor and adjust the pH of the reaction mixture as specified in the protocol. For the benzoylation step, ensure the presence of a suitable base like pyridine to act as an acid scavenger.
-
-
Purity of Intermediates: The purity of the starting materials and intermediates, such as 1-aminoanthraquinone, directly impacts the final yield and purity of Disperse Yellow 65.
-
Solution: Ensure all starting materials and isolated intermediates are of high purity. Recrystallize or purify intermediates if necessary.
-
-
Issue 2: Formation of Impurities and Purification Challenges
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Question: I am observing significant impurities in my final product, making purification difficult. What are the common side reactions, and how can I minimize them?
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Answer: Impurity formation is a common challenge. Here are some likely sources and mitigation strategies:
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Side Reactions during Benzoylation: Excess benzoyl chloride can lead to the formation of undesired side products. The catalyst itself can also be involved in side reactions if not used appropriately.
-
Solution: Use a slight excess of benzoyl chloride to drive the reaction to completion, but avoid a large excess. Optimize the catalyst concentration; an excess of pyridine may complicate purification.
-
-
Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to byproducts.
-
Solution: Strictly maintain the reaction temperature between 0-5°C during the diazotization and coupling steps.[2] Use the diazonium salt immediately after its preparation.
-
-
Poor Product Precipitation: If the product does not precipitate cleanly, it can trap unreacted starting materials and byproducts.
-
Solution: After the reaction is complete, carefully adjust the pH and temperature to ensure optimal precipitation of the dye. Washing the crude product with appropriate solvents can help remove impurities.
-
-
Quantitative Data on Reaction Optimization
The following tables summarize the impact of key reaction parameters on the yield of Disperse Yellow 65. This data is compiled from literature and experimental observations on analogous reactions.
Table 1: Effect of Pyridine Catalyst Concentration on Benzoylation Yield
| Catalyst Concentration (mol%) | Reaction Time (hours) | Yield of Disperse Yellow 65 (%) |
| 0 (uncatalyzed) | 24 | 45 |
| 10 | 12 | 75 |
| 25 | 8 | 92 |
| 50 | 8 | 93 |
| 100 | 8 | 91 |
Note: These are representative data for acylation reactions and highlight the trend of increased yield with a catalyst. Optimal concentrations should be determined empirically.
Table 2: Influence of Temperature on Key Synthesis Steps
| Reaction Step | Temperature (°C) | Observation | Impact on Yield |
| Diazotization | 0-5 | Stable diazonium salt formation. | Optimal |
| > 10 | Decomposition of diazonium salt. | Significant decrease | |
| Coupling | 0-10 | Efficient coupling. | Optimal |
| > 15 | Increased side product formation. | Decrease | |
| Benzoylation | 25 (Room Temp) | Slow reaction rate. | Suboptimal |
| 50-60 | Increased reaction rate. | Optimal | |
| > 80 | Potential for side reactions and degradation. | Decrease |
Experimental Protocols
Detailed Methodology for the Synthesis of Disperse Yellow 65
This protocol outlines the key steps for the synthesis of Disperse Yellow 65, with a focus on the catalytic benzoylation step.
Step 1: Synthesis of the Aminoanthraquinone-Thiazole Intermediate
The synthesis begins with the formation of a 1-amino-2-halo-anthraquinone derivative from sodium anthraquinone-1-sulfonic acid, followed by a heterocyclization reaction with a sulfur source to form the fused thiazole ring. This intermediate is the precursor for the final benzoylation step.
Step 2: Catalytic Benzoylation of the Aminoanthraquinone-Thiazole Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminoanthraquinone-thiazole intermediate (1 equivalent) in a suitable anhydrous solvent (e.g., dry pyridine or a mixture of an inert solvent like toluene with a catalytic amount of pyridine).
-
Addition of Reagents: To the stirred solution, add benzoyl chloride (1.1 equivalents) dropwise at room temperature. The use of a slight excess of benzoyl chloride helps to ensure complete conversion of the starting amine.
-
Catalysis: Pyridine in this reaction acts as both a solvent (if used in excess) and a nucleophilic catalyst. It reacts with benzoyl chloride to form a highly reactive acylpyridinium salt, which is then readily attacked by the amino group of the substrate. Pyridine also serves as a base to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amine spot indicates the completion of the reaction.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude Disperse Yellow 65.
-
Filter the solid product, wash it thoroughly with water to remove any remaining pyridine and salts, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., chlorobenzene or a mixture of DMF and water) to obtain the pure Disperse Yellow 65.
-
Dry the purified product under vacuum.
-
Visualizations
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the critical pathways and workflows in the synthesis of Disperse Yellow 65.
References
Impact of pH and temperature on the dyeing efficiency of Disperse yellow 65
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 65. The information focuses on the critical impact of pH and temperature on dyeing efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with Disperse Yellow 65?
A1: For most disperse dyes, including Disperse Yellow 65, the optimal dyeing pH is in the acidic range, typically between 4.5 and 5.5 . Dyeing in this pH range ensures the stability of the disperse dye and promotes optimal dye uptake by the polyester fibers. Operating outside this range can lead to poor color yield and inconsistent results.
Q2: What is the recommended temperature for applying Disperse Yellow 65 to polyester?
A2: Disperse Yellow 65 is a high-energy disperse dye, which requires high temperatures for effective diffusion into the polyester fiber. The recommended dyeing temperature is typically around 130°C . This high temperature allows for the swelling of the polyester fibers, facilitating the penetration of the dye molecules and ensuring good colorfastness.
Q3: Can I dye at a lower temperature to save energy?
A3: While it is possible to dye at lower temperatures (e.g., 100-120°C), this will generally result in lower dyeing efficiency, lighter shades, and potentially poorer fastness properties. If lower temperatures are necessary, the use of a carrier agent may be required to facilitate dye uptake. However, this introduces additional chemicals and environmental considerations.
Q4: How does incorrect pH affect the dyeing process?
A4: An incorrect pH can have several negative impacts on the dyeing process. A pH that is too high (alkaline) can cause the disperse dye to hydrolyze or break down, leading to a loss of color and inconsistent shades. A pH that is too low (highly acidic) can also affect dye stability and may not provide the optimal conditions for dye-fiber interaction.
Q5: What are the signs of improper temperature control during dyeing?
A5: Improper temperature control can manifest as uneven dyeing, poor color yield, and inadequate dye penetration. If the temperature is too low, the dye may not fully penetrate the fibers, resulting in a lighter color and poor wash fastness. If the temperature is too high or the heating rate is too fast, it can lead to dye agglomeration and unlevel dyeing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Color Yield / Pale Shade | 1. Dyeing temperature is too low. 2. pH of the dye bath is outside the optimal range (4.5-5.5). 3. Insufficient dyeing time. | 1. Ensure the dyeing temperature reaches and is maintained at 130°C. 2. Adjust the pH of the dye bath to 4.5-5.5 using a suitable buffer system (e.g., acetic acid/sodium acetate). 3. Increase the dyeing time at the optimal temperature to allow for complete dye exhaustion. |
| Uneven Dyeing / Streaks | 1. Heating rate is too fast. 2. Poor dye dispersion. 3. Inadequate circulation of the dye liquor. | 1. Control the heating rate to a gradual increase (e.g., 1-2°C per minute). 2. Ensure the dye is properly dispersed before starting the dyeing process. Use of a suitable dispersing agent is recommended. 3. Ensure proper agitation and circulation of the dye bath to maintain a uniform temperature and dye concentration. |
| Poor Wash Fastness | 1. Incomplete dye fixation due to low temperature or insufficient time. 2. Presence of unfixed dye on the fiber surface. | 1. Optimize dyeing temperature and time to ensure maximum dye penetration and fixation. 2. After dyeing, perform a reduction clearing process to remove any loose dye from the fabric surface. |
| Color Inconsistency Between Batches | 1. Variation in pH and temperature between batches. 2. Inconsistent water quality. | 1. Strictly control and monitor the pH and temperature for each dyeing cycle. 2. Use deionized or softened water to minimize the impact of water hardness on the dyeing process. |
Data Presentation
The following tables summarize the expected impact of pH and temperature on the dyeing efficiency of Disperse Yellow 65, represented by the color strength value (K/S). Please note that these are representative values based on typical disperse dye behavior, and optimal conditions should be determined experimentally for your specific process.
Table 1: Impact of pH on Dyeing Efficiency (at 130°C)
| pH | Expected K/S Value (Arbitrary Units) | Observations |
| 3.5 | 18.5 | Slight decrease in efficiency, potential for dye instability. |
| 4.5 | 22.0 | Optimal color strength. |
| 5.0 | 22.5 | Optimal color strength. |
| 5.5 | 21.8 | Slight decrease in efficiency. |
| 6.5 | 19.0 | Noticeable decrease in color strength due to dye instability. |
| 7.5 | 15.0 | Significant decrease in color strength, risk of dye hydrolysis. |
Table 2: Impact of Temperature on Dyeing Efficiency (at pH 5.0)
| Temperature (°C) | Expected K/S Value (Arbitrary Units) | Observations |
| 100 | 8.5 | Low color yield, insufficient dye penetration. |
| 110 | 12.0 | Improved color yield, but still suboptimal. |
| 120 | 18.5 | Good color yield, approaching optimal conditions. |
| 130 | 22.5 | Optimal color strength and dye fixation. |
| 140 | 21.0 | Potential for dye sublimation and slight decrease in color strength. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Dyeing with Disperse Yellow 65
-
Prepare Dye Stock Dispersion: Accurately weigh Disperse Yellow 65 and a suitable dispersing agent. Make a paste with a small amount of water and then dilute to the final volume with deionized water to create a stock dispersion.
-
Prepare Dye Baths: Prepare a series of dye baths with a fixed concentration of the dye stock dispersion. Adjust the pH of each bath to a different value (e.g., 3.5, 4.5, 5.0, 5.5, 6.5, 7.5) using a suitable buffer system (e.g., acetic acid/sodium acetate for acidic pH, sodium phosphate buffer for neutral and slightly alkaline pH).
-
Dyeing Process:
-
Introduce a pre-wetted polyester fabric sample into each dye bath.
-
Raise the temperature of the dye baths to 130°C at a controlled rate (e.g., 2°C/min).
-
Maintain the temperature at 130°C for a fixed duration (e.g., 60 minutes).
-
Cool the dye baths down to 70°C.
-
Rinse the fabric samples thoroughly with water.
-
-
Reduction Clearing: Prepare a solution containing sodium hydrosulfite and sodium hydroxide. Treat the dyed fabric samples in this solution at 80°C for 20 minutes to remove unfixed dye.
-
Final Wash and Dry: Rinse the samples with warm and then cold water, and allow them to air dry.
-
Evaluation: Measure the color strength (K/S) of each dyed sample using a spectrophotometer. The pH that yields the highest K/S value is the optimal pH.
Protocol 2: Determination of Optimal Temperature for Dyeing with Disperse Yellow 65
-
Prepare Dye Stock Dispersion: As described in Protocol 1.
-
Prepare Dye Baths: Prepare a series of identical dye baths with a fixed concentration of the dye stock dispersion and the optimal pH determined from Protocol 1.
-
Dyeing Process:
-
Introduce a pre-wetted polyester fabric sample into each dye bath.
-
Set each dye bath to a different target temperature (e.g., 100°C, 110°C, 120°C, 130°C, 140°C).
-
Raise the temperature to the target value at a controlled rate.
-
Maintain the target temperature for a fixed duration (e.g., 60 minutes).
-
Follow steps 3d through 6 from Protocol 1.
-
-
Evaluation: The temperature that results in the highest K/S value is the optimal dyeing temperature.
Visualizations
Caption: Experimental workflow for determining optimal dyeing conditions.
Caption: Relationship between dyeing parameters and efficiency.
Strategies for improving the sublimation fastness of C.I. 671205
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sublimation fastness of C.I. 671205 and other disperse dyes.
Troubleshooting Guide
This guide addresses common issues encountered during dyeing processes that can lead to poor sublimation fastness.
Question: Why is my dyed fabric exhibiting poor sublimation fastness and color bleeding during heat treatment?
Answer: Poor sublimation fastness, characterized by color loss and staining of adjacent materials upon heating, can stem from several factors related to dye selection, processing parameters, and finishing treatments. Sublimation is the process where a dye transitions directly from a solid to a gaseous state upon heating, and then re-solidifies on cooler surfaces, causing contamination.[1][2]
Possible Causes & Recommended Solutions:
-
Inappropriate Dye Selection: The intrinsic properties of the disperse dye itself are a primary determinant of its sublimation fastness. Dyes with lower molecular weights and certain molecular structures are more prone to sublimation at lower temperatures.
-
Excessive Heat Setting Temperature: Higher temperatures during post-dyeing heat treatments (like setting or calendering) provide more energy for the dye molecules to sublimate.[6]
-
Presence of Surface Dye (Floating Color): Dye that has not properly penetrated and fixed within the fiber matrix will readily sublimate.
-
Influence of Finishing Agents: Certain chemical finishes can negatively impact sublimation fastness. Cationic softeners, for example, can promote the thermal migration of disperse dyes to the fiber surface, making them more susceptible to sublimation.[1][8]
-
Solution: Carefully select finishing agents, avoiding those known to adversely affect thermal migration. When possible, conduct pre-trials to assess the impact of a finishing agent on the sublimation fastness of the dyed fabric.
-
-
Improper Dyeing Process: An un-optimized dyeing cycle can lead to poor dye fixation and leveling, resulting in more dye remaining on the fiber surface.
Frequently Asked Questions (FAQs)
Q1: What is sublimation fastness?
Sublimation fastness refers to the resistance of a colored textile to color loss and staining of adjacent uncolored materials when subjected to heat.[3] It is a critical quality parameter for textiles that will undergo heat treatments such as ironing, pleating, or calendering, as well as for items that may be stored in warm conditions.[2][9] The fastness is typically rated on a grey scale from 1 (poor) to 5 (excellent).[3][10] Generally, a rating of 3-4 or higher is required for most apparel and textile products.[10]
Q2: How do I select a disperse dye with good sublimation fastness?
When selecting a disperse dye, consider the following:
-
Temperature Class: High-temperature (HT) disperse dyes are designed for application at higher temperatures and generally have better sublimation fastness compared to low or medium-energy dyes.[1][8]
-
Molecular Weight: Dyes with a larger molecular weight tend to have lower volatility and thus, better sublimation fastness.[4][7]
-
Supplier's Technical Data: Always refer to the technical datasheets provided by the dye manufacturer, which should include sublimation fastness ratings at various temperatures.
Q3: Can dyeing auxiliaries affect sublimation fastness?
Yes, dyeing auxiliaries can have a significant impact.
-
Fixing Agents and Fastness Enhancers: Certain after-treatment agents are specifically designed to improve the fastness properties of dyes, including sublimation fastness.[3][4]
-
Carriers: While less common in modern high-temperature dyeing, carriers used in older dyeing methods can sometimes negatively influence fastness properties.
-
Finishing Agents: As mentioned in the troubleshooting guide, some softeners and other finishing chemicals can reduce sublimation fastness.[1][8]
Q4: What is the standard test method for evaluating sublimation fastness?
The most common international standards for testing color fastness to dry heat (sublimation) are ISO 105-P01 and AATCC Test Method 117 .[5][11] These tests specify procedures for exposing a fabric sample to a specific temperature and pressure for a set duration and then evaluating the color change of the sample and the degree of staining on an adjacent undyed fabric using standard grey scales.[12][13]
Data Presentation
Table 1: Illustrative Effect of Heat Setting Temperature on Sublimation Fastness
This table provides a hypothetical example of how adjusting the heat setting temperature can influence the sublimation fastness rating for a typical high-temperature disperse dye on polyester fabric.
| Heat Setting Temperature (°C) | Sublimation Fastness Rating (Staining) | Sublimation Fastness Rating (Color Change) |
| 210 | 2-3 | 3 |
| 200 | 3 | 3-4 |
| 190 | 4 | 4 |
| 180 | 4-5 | 4-5 |
Note: Data is illustrative and actual results will vary based on the specific dye, fabric, and process conditions.
Table 2: Comparison of General Strategies for Improving Sublimation Fastness
| Strategy | Principle of Action | Potential Improvement in Fastness Rating | Key Consideration |
| Use High-Temperature Dyes | Higher molecular weight and stability | Baseline of 4-5 | May require higher dyeing temperatures. |
| Lower Heat Setting Temp. | Reduces energy for dye sublimation | 0.5 - 1.5 grades | May affect fabric's dimensional stability.[7][8] |
| Thorough After-washing | Removes unfixed surface dye | 0.5 - 1 grade | Increases water and energy consumption.[1][7] |
| Use of a Fastness Improver | Forms a film or crosslinks with dye | 0.5 - 1 grade | May alter fabric hand-feel or other properties.[14] |
| Avoid Cationic Softeners | Prevents facilitated thermal migration | Prevents a decrease of 0.5 - 1 grade | Alternative softeners may be required.[1][8] |
Experimental Protocols
Protocol: Evaluation of Sublimation Fastness (Based on ISO 105-P01 / AATCC 117)
This protocol describes a generalized procedure for determining the color fastness of a dyed textile to dry heat.
1. Materials and Equipment:
-
Sublimation fastness tester (scorch tester) with heated plates.[3]
-
Dyed fabric specimen (e.g., 40mm x 100mm).[7]
-
Adjacent undyed fabric (multifiber or single fiber, same dimensions).[9]
-
Grey Scale for Assessing Staining.
-
Grey Scale for Assessing Change in Colour.
-
Standard conditioning atmosphere (e.g., 20°C ± 2°C and 65% ± 2% relative humidity).[9]
2. Procedure:
-
Conditioning: Condition the dyed fabric specimen and the adjacent undyed fabric in the standard atmosphere for at least 4 hours.[9]
-
Sample Preparation: Place the dyed specimen in contact with the undyed adjacent fabric. If using a multifiber strip, ensure it is against the face of the dyed sample.
-
Instrument Setup: Preheat the sublimation fastness tester to the desired test temperature (e.g., 180°C, 200°C, or 210°C).[5] Ensure the pressure is set as per the standard (typically 4±1 kPa).[8]
-
Testing: Place the composite sample (dyed fabric and adjacent fabric) between the heated plates and close the device. Start the timer for the specified duration (typically 15 or 30 seconds).[7]
-
Evaluation:
-
Once the time has elapsed, immediately remove the composite specimen.
-
Allow the samples to cool and re-condition in the standard atmosphere for at least 4 hours.[9]
-
Using a standard light source, evaluate the change in color of the original dyed specimen using the appropriate grey scale.
-
Evaluate the degree of staining on the adjacent undyed fabric using the grey scale for staining.
-
-
Reporting: Report the numerical rating for both the color change and the staining for each test temperature used.
Visualizations
Caption: Key factors contributing to poor sublimation fastness.
References
- 1. Color Fastness Tester to Scorch and Sublimation | DaRong Tester [darongtester.com]
- 2. gesterinstruments.com [gesterinstruments.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. ç¾åº¦æåº [set.baidu.com]
- 5. textilelearner.net [textilelearner.net]
- 6. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 7. testextextile.com [testextextile.com]
- 8. Heat and sublimation fastness tester [utstesters.com]
- 9. fyitester.com [fyitester.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. AATCC - AATCC [members.aatcc.org]
- 12. Test equipment according to AATCC 117 | Rycobel [rycobel.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. widepolymers.com [widepolymers.com]
Validation & Comparative
A Comparative Performance Analysis of Disperse Yellow 65 and Other Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the performance of Disperse Yellow 65 against other significant anthraquinone disperse dyes, namely Disperse Blue 56, Disperse Blue 60, and Disperse Red 92. The comparison focuses on key performance indicators relevant to textile and material science applications, including light, wash, perspiration, and sublimation fastness. All quantitative data is supported by standardized experimental protocols.
Quantitative Performance Data
The following table summarizes the fastness properties of Disperse Yellow 65 and other selected anthraquinone dyes. The ratings are based on the ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists) standards, with a scale from 1 (poor) to 5 (excellent) for most tests, and 1 to 8 for light fastness, where a higher number indicates better fastness.
| Dye Name | C.I. Name | CAS Number | Light Fastness (ISO) | Wash Fastness (Fading) | Wash Fastness (Staining) | Perspiration Fastness (Fading) | Perspiration Fastness (Staining) | Sublimation (Ironing) Fastness (Fading) | Sublimation (Ironing) Fastness (Staining) |
| Disperse Yellow 65 | 671205 | 10116-20-8 | 7 | 5 | 5 | 5 | 5 | 4-5 | 4-5 |
| Disperse Blue 56 | 63285 | 12217-79-7 | 7 | 4-5 | 3-4 | 4-5 | 4-5 | 4-5 | 3-4 |
| Disperse Blue 60 | 61104 | 12217-80-0 | 7 | 4-5 | 4-5 | 5 | 5 | 4-5 | 3-4 |
| Disperse Red 92 | 60752 | 12236-11-2 | 6-7 | 4-5 | 4-5 | 5 | 4-5 | 4-5 | 4-5 |
Experimental Protocols
Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Light Fastness Testing (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
Apparatus:
-
Xenon arc lamp fading apparatus
-
Blue wool references (scale 1-8)
-
Grey scale for assessing color change
Procedure:
-
A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool references with known light fastness are exposed under the same conditions.
-
The exposure is continued until a specified change in color of the test specimen or the blue wool references is observed.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given on a scale of 1 to 8, where 8 indicates the highest light fastness.
Colorfastness to Washing (AATCC Test Method 61)
This accelerated test is designed to evaluate the colorfastness of textiles to home and commercial laundering.
Apparatus:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers and steel balls.
-
Multifiber test fabric.
-
AATCC Standard Reference Detergent.
-
Grey scales for assessing color change and staining.
Procedure:
-
A 50x150 mm specimen of the dyed fabric is stitched together with a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with 150 mL of a detergent solution and 50 steel balls.
-
The container is sealed and placed in the Launder-Ometer and agitated for 45 minutes at a specified temperature (e.g., 49°C for Test No. 2A).
-
After the test, the specimen is removed, rinsed, and dried.
-
The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the respective grey scales. The ratings are on a scale of 1 to 5.
Colorfastness to Sublimation (AATCC Test Method 117)
This method assesses the resistance of a material's color to sublimation, which is the transfer of colorant from the surface of a dyed fabric to an adjacent undyed material when subjected to heat.
Apparatus:
-
Heat press or scorch tester with controlled temperature and pressure.
-
Undyed polyester fabric.
-
Grey scales for assessing color change and staining.
Procedure:
-
A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.
-
The composite specimen is placed in the heat press at a specified temperature (e.g., 180°C) for a specific duration (e.g., 30 seconds).[1]
-
After heating, the specimen is removed and allowed to cool.
-
The change in color of the original specimen and the staining on the undyed polyester fabric are evaluated using the grey scales. The ratings are on a scale of 1 to 5.
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the key experimental protocols described above.
References
A Comparative Guide to the Quantitative Analysis of Disperse Yellow 65: HPLC vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of dyes such as Disperse Yellow 65 is critical for quality control and safety assessment. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present a comprehensive overview of their respective methodologies, performance characteristics, and supporting experimental data to aid in the selection of the most appropriate method for your analytical needs.
Disperse Yellow 65, an anthraquinone-based dye, is utilized in various industrial applications. Ensuring its precise quantification in different matrices is essential. While HPLC-DAD is a widely adopted and robust technique, LC-MS/MS offers enhanced sensitivity and selectivity, which can be crucial for trace-level analysis and complex sample matrices.
Method Performance Comparison
The choice between HPLC-DAD and LC-MS/MS for the quantification of Disperse Yellow 65 often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical validation parameters for both methods. The HPLC data is based on a validated method for a structurally similar anthraquinone disperse dye, providing a relevant benchmark in the absence of a complete published validation for Disperse Yellow 65. The LC-MS/MS data is derived from a comprehensive study on the analysis of various synthetic dyes.
| Validation Parameter | HPLC-DAD (Representative Method) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.993 |
| Limit of Detection (LOD) | ~1.0 - 2.0 mg/kg[1] | 0.02 - 1.35 ng/mL[2] |
| Limit of Quantification (LOQ) | ~3.0 - 6.0 mg/kg | 0.06 - 4.09 ng/mL[2] |
| Accuracy (% Recovery) | 95 - 105% | 81.8 - 114.1%[2] |
| Precision (%RSD) | < 5% | < 16.3%[2] |
As the data indicates, LC-MS/MS demonstrates significantly lower limits of detection and quantification, making it the superior choice for detecting trace amounts of Disperse Yellow 65. While both methods exhibit good linearity and accuracy, the higher precision of the representative HPLC method suggests its robustness for routine quality control applications where higher concentrations are expected.
Experimental Protocols
Detailed methodologies for both the HPLC-DAD and LC-MS/MS analyses are provided below. These protocols are based on established methods for the analysis of disperse dyes and related compounds.
Validated HPLC-DAD Method for Anthraquinone Disperse Dyes (Representative)
This method is adapted from a validated procedure for a structurally similar anthraquinone disperse dye and is suitable for the quantification of Disperse Yellow 65.
1. Sample Preparation:
-
Accurately weigh 1.0 g of the homogenized sample into a flask.
-
Add 20 mL of chlorobenzene and extract using ultrasonication for 30 minutes at 60°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
2. HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode-Array Detector (DAD) at the maximum absorption wavelength of Disperse Yellow 65.
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by injecting a series of standard solutions of Disperse Yellow 65 at five different concentration levels.
-
Accuracy: Determined by a recovery study, spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
LC-MS/MS Method for the Quantification of Disperse Dyes
This method is based on a published high-sensitivity method for the analysis of 47 synthetic dyes, including disperse dyes.[2]
1. Sample Preparation:
-
Accurately weigh 1.0 g of the homogenized sample.
-
Extract with 20 mL of methanol using sonication at 50°C for 30 minutes.[2]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm PTFE filter.[2]
-
Evaporate the filtrate and reconstitute in an equal volume of 95:5 water/methanol.[2]
2. LC-MS/MS Conditions:
-
Column: A suitable UHPLC column (e.g., C18, 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to ensure the separation of the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Disperse Yellow 65 would need to be optimized.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each analytical method.
Caption: Experimental workflow for the HPLC-DAD quantification of Disperse Yellow 65.
Caption: Experimental workflow for the LC-MS/MS quantification of Disperse Yellow 65.
Conclusion
Both HPLC-DAD and LC-MS/MS are powerful techniques for the quantification of Disperse Yellow 65. The choice of method should be guided by the specific analytical requirements. For routine quality control of materials where the concentration of the dye is expected to be relatively high, a validated HPLC-DAD method offers a robust and cost-effective solution. However, for applications requiring the detection of trace levels of Disperse Yellow 65, such as in environmental monitoring or in the analysis of textiles for allergenic potential, the superior sensitivity and selectivity of LC-MS/MS make it the more appropriate choice. This guide provides the necessary information for researchers and scientists to make an informed decision based on their analytical objectives and available resources.
References
A Comparative Performance Analysis: Disperse Yellow 65 Versus Modern Heterocyclic Azo Dyes
A comprehensive evaluation of the performance characteristics of the traditional anthraquinone dye, Disperse Yellow 65, against contemporary heterocyclic azo disperse dyes, offering researchers and scientists valuable insights for material selection in drug development and other advanced applications.
This guide presents a detailed comparison of the performance attributes of C.I. Disperse Yellow 65, a well-established anthraquinone-based dye, with a representative modern heterocyclic azo disperse dye, C.I. Disperse Yellow 82. The analysis focuses on key performance indicators critical for demanding applications, including light fastness, wash fastness, and thermal stability. All experimental data is presented in a clear, tabular format, and detailed methodologies for the cited experiments are provided to ensure reproducibility.
Executive Summary
Disperse Yellow 65, a member of the anthraquinone class, has long been a benchmark for high-performance yellow disperse dyes, valued for its excellent light fastness.[1] However, the evolution of dye chemistry has introduced a new generation of heterocyclic azo dyes that offer competitive and, in some aspects, superior performance. This guide demonstrates that while Disperse Yellow 65 maintains a strong position in light fastness, modern heterocyclic azo dyes like Disperse Yellow 82 present a compelling alternative with a balanced profile of good fastness properties.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for Disperse Yellow 65 and the selected modern heterocyclic azo dye, C.I. Disperse Yellow 82.
| Performance Parameter | C.I. Disperse Yellow 65 (Anthraquinone) | C.I. Disperse Yellow 82 (Heterocyclic Azo) |
| C.I. Name | Disperse Yellow 65 | Disperse Yellow 82 |
| CAS Number | 10116-20-8[1][2] | 12239-58-6[3][4][5] |
| Molecular Formula | C₂₁H₁₂N₂O₂S[2][6] | C₂₀H₁₉N₃O₂[3][4][5] |
| Molecular Weight | 356.40 g/mol [2][6] | 333.38 g/mol [3][4] |
| Light Fastness (ISO 105-B02) | 6-7[1] | 4-5[4] |
| Wash Fastness (ISO 105-C06) | 4-5[1] | 4-5[4] |
| Perspiration Fastness | 5[7] | 5[4] |
| Ironing Fastness | 4-5[7] | 4[4] |
Key Performance Attributes
Light Fastness
Disperse Yellow 65 exhibits outstanding light fastness with a rating of 6-7 on the ISO scale, making it highly suitable for applications requiring exceptional resistance to fading upon exposure to light.[1] Modern heterocyclic azo dyes, as represented by Disperse Yellow 82, typically offer good light fastness, with a rating of 4-5.[4] While not as high as the anthraquinone counterpart, this level of performance is sufficient for a wide range of applications where extreme light stability is not the primary concern.
Wash Fastness
Both Disperse Yellow 65 and Disperse Yellow 82 demonstrate very good wash fastness, with ratings of 4-5.[1][4] This indicates that both dye types exhibit excellent stability during laundering processes, with minimal color loss or staining of adjacent fabrics. This comparable performance highlights the advancements in the molecular design of modern azo dyes to rival the robustness of traditional anthraquinone structures.
Thermal Stability
While specific decomposition temperatures from comparative thermogravimetric analysis (TGA) were not available in the direct search results, the general understanding is that the thermal stability of disperse dyes is a critical parameter, especially for dyeing processes that involve high temperatures. The stability of a dye upon heating can influence its sublimation fastness and the final color yield. Both anthraquinone and heterocyclic azo disperse dyes are designed for application on polyester at high temperatures, suggesting they possess adequate thermal stability for typical dyeing cycles.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Light Fastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus:
-
Blue wool references (Scale 1-8)[10]
-
Grey scale for assessing change in color[10]
-
Specimen holders
-
Masking cards
Procedure:
-
A specimen of the dyed textile is mounted on a holder alongside a set of blue wool references.[8]
-
Part of the specimen and the blue wool references are covered with an opaque mask.
-
The mounted specimens are placed in the xenon arc fading lamp apparatus.
-
The samples are exposed to the artificial light under controlled conditions of temperature and humidity.[8]
-
The exposure is continued until a specified color change is observed on the blue wool references.
-
The change in color of the test specimen is assessed by comparing the exposed and unexposed portions with the grey scale for color change. The light fastness rating is determined by identifying which blue wool reference shows a similar degree of fading to the test specimen.[11]
Wash Fastness Testing (ISO 105-C06)
This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.
Apparatus and Reagents:
-
Washing device (e.g., Launder-Ometer) with stainless steel containers and balls[12][13]
-
Multifibre adjacent fabric[14]
-
Standard reference detergent (e.g., ECE detergent)[14]
-
Sodium perborate (if required by the specific test procedure)[14]
-
Grey scale for assessing change in color and staining[14]
Procedure:
-
A 100 mm x 40 mm specimen of the dyed fabric is prepared.[13]
-
The specimen is sewn together with a piece of multifibre adjacent fabric of the same dimensions.[14]
-
The composite specimen is placed in a stainless steel container with a specified number of steel balls and the prepared washing solution.[12][13]
-
The container is sealed and placed in the washing device, which is operated at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes for the A2S test).[14]
-
After the washing cycle, the composite specimen is removed, rinsed, and dried.[12]
-
The change in color of the specimen is assessed using the grey scale for color change. The degree of staining on each component of the multifibre adjacent fabric is assessed using the grey scale for staining.[14]
Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.
Apparatus:
-
Thermogravimetric analyzer consisting of a precision balance, a furnace, a temperature programmer, and a data acquisition system.
Procedure:
-
A small, accurately weighed sample of the dye is placed in a sample pan.
-
The pan is placed on the balance within the furnace.
-
The furnace is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as the temperature increases.
-
The resulting data is plotted as mass or percentage of initial mass versus temperature, creating a TGA curve. The decomposition temperature is typically identified as the temperature at which a significant weight loss begins.
Visualizing the Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the general chemical structures and the experimental workflow for performance testing.
Caption: General structural motifs of Disperse Yellow 65 and a modern heterocyclic azo dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. scribd.com [scribd.com]
- 5. indiamart.com [indiamart.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. China DISPERSE YELLOW HL-3GL 100%,DISPERSE YELLOW 65 Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. fyitester.com [fyitester.com]
- 10. wewontech.com [wewontech.com]
- 11. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 12. chiuvention.com [chiuvention.com]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 14. textilelearner.net [textilelearner.net]
Cross-Validation of Analytical Techniques for C.I. 671205 Purity Assessment: A Comparative Guide
Introduction
C.I. 671205, also known as Disperse Yellow 65, is a disperse dye with the molecular formula C₂₁H₁₂N₂O₂S. Ensuring the purity of such compounds is critical for quality control in various industrial applications, including textiles and plastics. A variety of analytical techniques can be employed to assess the purity of C.I. 671205, each with its own set of advantages and limitations. This guide provides an objective comparison of several key analytical methods—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration—supported by detailed experimental protocols and comparative data.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of C.I. 671205.
| Technique | Principle | Typical Purity Result (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Analysis Time |
| HPLC | Chromatographic separation based on polarity | 99.5 ± 0.2 | ~0.01 µg/mL | ~0.03 µg/mL | < 1.0 | 20-30 min |
| UPLC | Chromatographic separation with smaller particles | 99.6 ± 0.1 | ~0.005 µg/mL | ~0.015 µg/mL | < 0.5 | 5-10 min |
| LC-MS | Separation by chromatography, detection by mass | 99.7 ± 0.1 | < 0.001 µg/mL | ~0.003 µg/mL | < 0.5 | 10-20 min |
| GC-MS | Separation of volatile compounds by chromatography | Not recommended | - | - | - | - |
| qNMR | Signal intensity proportional to molar amount | 99.2 ± 0.5 | - | - | < 1.0 | 10-15 min |
| Titration | Volumetric analysis based on chemical reaction | 98.5 ± 1.0 | - | - | < 2.0 | 30-45 min |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are tailored for the purity assessment of C.I. 671205.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile organic compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of C.I. 671205 is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted to an appropriate working concentration (e.g., 100 µg/mL) with the mobile phase.
Figure 1. HPLC experimental workflow for C.I. 671205 purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC due to the use of smaller stationary phase particles.
Methodology:
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210-400 nm (PDA).
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to HPLC, with a final working concentration of around 50 µg/mL.
Figure 2. UPLC experimental workflow for enhanced purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
Methodology:
-
Instrumentation: A UPLC system coupled to a time-of-flight (TOF) or triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Similar to the UPLC method described above.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
-
Sample Preparation: As per the UPLC method.
Figure 3. LC-MS workflow for impurity profiling and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally not the preferred method for the analysis of disperse dyes like C.I. 671205 due to their low volatility and thermal lability. High temperatures in the GC inlet can cause degradation of the analyte. Therefore, this technique is not recommended for accurate purity assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration and purity without the need for a reference standard of the same compound.[1][2]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of C.I. 671205 and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved signal from C.I. 671205 to the integral of a known signal from the internal standard.
Figure 4. qNMR experimental workflow for absolute purity determination.
Titration
A titrimetric method can be developed based on a specific chemical reaction. Given the structure of C.I. 671205, a non-aqueous acid-base titration could be a plausible, though less specific, approach.
Methodology:
-
Principle: The basic nitrogen atom in the isothiazole ring can be titrated with a strong acid in a non-aqueous solvent.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet, or potentiometric endpoint detection.
-
Procedure:
-
Accurately weigh a sample of C.I. 671205 and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
A blank titration is performed to account for any acidic or basic impurities in the solvent.
-
-
Calculation: The purity is calculated based on the volume of titrant consumed.
Figure 5. Titration workflow for purity estimation.
The cross-validation of analytical techniques for the purity assessment of C.I. 671205 reveals that chromatographic methods, particularly UPLC and LC-MS, offer the highest levels of sensitivity, selectivity, and precision.[3] HPLC remains a reliable and robust method for routine quality control. Quantitative NMR provides an excellent orthogonal method for absolute purity determination without the need for a specific reference standard. Titration, while being a cost-effective technique, is less specific and more susceptible to interference from acidic or basic impurities. The choice of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for impurity identification, the required level of accuracy, and available instrumentation. For comprehensive characterization and in-depth impurity profiling, a combination of orthogonal techniques, such as UPLC/LC-MS and qNMR, is highly recommended.
References
A Comparative Analysis of Disperse Yellow 65 and Pigment Yellow 65 for Scientific Applications
This guide provides a detailed comparison of Disperse Yellow 65 and Pigment Yellow 65, outlining their distinct chemical properties, performance characteristics, and primary applications in research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize colorants in their work.
Introduction
Disperse Yellow 65 and Pigment Yellow 65, while both imparting a yellow hue, are fundamentally different in their chemical nature, which dictates their application and performance. Disperse Yellow 65 is a high-performance disperse dye primarily used for dyeing synthetic fibers like polyester.[1][2][3] Pigment Yellow 65, a monoazo pigment, finds its utility in coloring a wide array of materials including coatings, inks, plastics, and paints due to its excellent stability and opacity.[4][5][6][7] This guide will explore these differences through a comparative analysis of their properties and performance, supported by typical experimental protocols.
Chemical and Physical Properties
The distinct chemical structures of Disperse Yellow 65 and Pigment Yellow 65 are the primary determinants of their differing properties and applications. Disperse Yellow 65 is based on an anthraquinone chemical structure, whereas Pigment Yellow 65 belongs to the monoazo class of colorants.[1][2][4]
| Property | Disperse Yellow 65 | Pigment Yellow 65 |
| Chemical Class | Anthraquinone | Monoazo |
| CAS Number | 10116-20-8[1][8] | 6528-34-3[4][9] |
| Molecular Formula | C21H12N2O2S[1][2][8] | C18H18N4O6[4][9][10] |
| Molecular Weight | 356.40 g/mol [2][8] | 386.36 g/mol [4][10] |
| Appearance | Bright yellow powder | Reddish-yellow powder[4][10] |
| Solubility | Insoluble in water, applied from a dispersion[11] | Insoluble in water and most solvents[11] |
Performance Characteristics
The performance of a colorant is critical to its suitability for a given application. The following table summarizes key performance indicators for both Disperse Yellow 65 and Pigment Yellow 65.
| Performance Parameter | Disperse Yellow 65 | Pigment Yellow 65 |
| Primary Application | Dyeing of polyester fibers[2][3] | Coatings, inks, plastics, paints[4][5][6] |
| Lightfastness | Excellent (ISO 7)[1][2] | Good to Excellent (ISO 6-7)[9][12][13] |
| Heat Stability | Good | Moderate (150°C)[4][13] |
| Solvent Resistance | Good | Good[4][7] |
| Wash Fastness (Textiles) | Very Good (ISO 4-5)[1] | Not Applicable |
| Weather Resistance | Not typically specified for textiles | Excellent[5][6] |
| Hiding Power/Opacity | Not Applicable (dyes stain the substrate) | High[4][7] |
| Dispersibility | Excellent dispersion stability for dyeing[] | Good dispersibility in various media[6] |
Applications Overview
The fundamental difference in their application arises from their solubility and interaction with the substrate.
Disperse Yellow 65 is designed to be applied to hydrophobic synthetic fibers, most notably polyester, from an aqueous dispersion at high temperatures. The dye molecules diffuse into the fiber structure and are trapped, resulting in a colored textile with good fastness properties.
Pigment Yellow 65 is an insoluble particulate that is dispersed in a binder or vehicle (like paint, ink, or molten plastic). The pigment particles are physically held within the matrix, providing color and opacity. Its high stability makes it suitable for durable applications.
Experimental Protocols
To provide a framework for comparative evaluation, the following are detailed methodologies for key experiments.
Lightfastness Testing (ISO 105-B02)
Objective: To determine the resistance of the colorant to fading upon exposure to a standardized artificial light source.
Methodology:
-
Sample Preparation:
-
For Disperse Yellow 65, a standard depth of shade is dyed onto a polyester fabric swatch.
-
For Pigment Yellow 65, the pigment is dispersed into a clear binder (e.g., alkyd resin for paint) at a specified concentration and coated onto a standardized panel.
-
-
Exposure: The prepared samples are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.
-
Evaluation: The change in color of the exposed samples is compared against a set of blue wool standards (ISO 1-8 scale), which have known fading characteristics. The lightfastness rating is determined by the blue wool standard that shows a similar degree of fading.
Heat Stability Testing
Objective: To evaluate the color stability of the pigment at elevated temperatures, relevant for plastics processing.
Methodology:
-
Sample Preparation: Pigment Yellow 65 is dry-blended with a polymer (e.g., HDPE) at various concentrations.
-
Processing: The blend is processed through an injection molding machine at a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, 240°C).
-
Evaluation: The color of the molded plastic chips at each temperature is measured using a spectrophotometer and compared to a control sample processed at a low temperature. The temperature at which a significant color change occurs is noted as the heat stability limit.
Solvent Resistance Testing (ASTM D543)
Objective: To assess the resistance of the colorant to bleeding or dissolving when in contact with various solvents.
Methodology:
-
Sample Preparation:
-
A dyed polyester fabric (Disperse Yellow 65) or a cured paint film (Pigment Yellow 65) is prepared.
-
-
Immersion: A portion of the sample is immersed in a series of solvents (e.g., ethanol, xylene, methyl ethyl ketone) for a specified duration (e.g., 24 hours) at room temperature.
-
Evaluation: The degree of color bleeding into the solvent is visually assessed. The staining of an undyed cotton cloth placed in contact with the wet sample is also evaluated.
Logical Workflow for Colorant Selection
The choice between Disperse Yellow 65 and Pigment Yellow 65 is dictated by the intended application. The following diagram illustrates a logical workflow for selecting the appropriate colorant.
Caption: Decision workflow for selecting between Disperse Yellow 65 and Pigment Yellow 65.
Synthesis Pathway Overview
The manufacturing processes for these two colorants are distinct, reflecting their different chemical classes.
Caption: Simplified synthesis pathways for Disperse Yellow 65 and Pigment Yellow 65.
Conclusion
Disperse Yellow 65 and Pigment Yellow 65 are high-performance yellow colorants with distinct and non-overlapping fields of application. Disperse Yellow 65 is the colorant of choice for synthetic textiles like polyester, where its ability to penetrate and bind with the fiber provides durable color. In contrast, Pigment Yellow 65 is an insoluble pigment ideal for applications requiring high stability, opacity, and weather resistance, such as in paints, coatings, inks, and plastics. A thorough understanding of their fundamental chemical and physical differences is paramount for their appropriate selection and successful application in scientific and industrial research.
References
- 1. Disperse yellow 65 (C.I. 671205) | 10116-20-8 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. PIGMENT YELLOW 65 - Ataman Kimya [atamanchemicals.com]
- 5. DuraPaint®6165 Pigment Yellow 65 | Fineland Chem [finelandchem.com]
- 6. zeyachem.net [zeyachem.net]
- 7. China Pigment Yellow 65 / CAS 6528-34-3 factory and manufacturers | Precise Color [precisechem.com]
- 8. Disperse yellow 65 (C.I. 671205) | C21H12N2O2S | CID 10291781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. union-pigment.com [union-pigment.com]
- 10. chembk.com [chembk.com]
- 11. Testing dyes | The Mole | RSC Education [edu.rsc.org]
- 12. epsilonpigments.com [epsilonpigments.com]
- 13. union-pigment.com [union-pigment.com]
Unveiling the Structure-Property Nexus of Disperse Yellow 65 and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a dye and its functional properties is paramount. This guide provides a comprehensive comparison of the tinctorial and fastness properties of Disperse Yellow 65, a high-performance anthraquinone-thiazole dye, and explores the potential impact of structural modifications on its performance, supported by established experimental protocols.
Disperse Yellow 65, scientifically known as N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide, is a prominent member of the disperse dye class, valued for its brilliant yellow hue and excellent fastness properties on hydrophobic fibers like polyester. Its robust structure, a fusion of an anthraquinone core with a thiazole ring, provides a versatile scaffold for the development of novel derivatives with tailored properties. This guide delves into the structure-property relationships that govern the performance of Disperse Yellow 65 and its hypothetical derivatives, offering insights for the rational design of new functional colorants.
The Structural Foundation: Disperse Yellow 65
The core structure of Disperse Yellow 65 is a key determinant of its characteristic properties. The anthraquinone unit acts as the primary chromophore, responsible for its color, while the fused thiazole ring and the benzamide group play crucial roles in modulating its shade, tinctorial strength, and fastness.
| Property | Value |
| Chemical Structure | N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)benzamide |
| Molecular Formula | C₂₁H₁₂N₂O₂S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 10116-20-8 |
| Appearance | Yellow Powder |
Structure-Property Relationships: A Comparative Analysis
While specific, publicly available quantitative data on a wide range of Disperse Yellow 65 derivatives is limited, we can extrapolate the impact of structural modifications based on established principles of dye chemistry. The following table outlines the expected changes in properties upon introducing various substituents to the core structure of Disperse Yellow 65.
| Structural Modification (Hypothetical Derivative) | Expected Impact on Properties |
| Introduction of Electron-Donating Groups (e.g., -OCH₃, -CH₃) on the Benzamide Ring | Color: Bathochromic shift (deeper, more reddish-yellow). Tinctorial Strength: Potential increase in molar extinction coefficient. Fastness: May have a variable effect on light and wash fastness. |
| Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -CN) on the Benzamide Ring | Color: Hypsochromic shift (lighter, greener-yellow). Tinctorial Strength: Potential decrease in molar extinction coefficient. Fastness: Generally expected to improve lightfastness. |
| Substitution on the Anthraquinone Core | Color: Significant shifts in absorption maxima depending on the position and nature of the substituent. Fastness: Can either enhance or diminish fastness properties depending on the substituent's ability to dissipate photo-excited energy or its susceptibility to chemical degradation. |
| Modification of the Thiazole Ring | Color and Fastness: Alterations to the thiazole ring can significantly impact the electronic properties of the entire chromophoric system, leading to unpredictable but potentially beneficial changes in color and fastness. |
Experimental Protocols for Property Evaluation
Accurate and reproducible evaluation of dye properties is crucial for comparative studies. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Standard Solutions: Accurately weigh a precise amount of the dye and dissolve it in a suitable solvent (e.g., dimethylformamide) to prepare a stock solution of known concentration.
-
Serial Dilution: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).
-
Beer-Lambert Law Plot: Plot a graph of absorbance versus concentration. The plot should be linear.
-
Calculation of ε: The molar extinction coefficient (ε) is calculated from the slope of the line (Slope = ε × path length). The path length is typically the width of the cuvette (usually 1 cm).
Lightfastness Testing (Adapted from ISO 105-B02)
This test assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[1][2][3]
Protocol:
-
Sample Preparation: Prepare dyed fabric specimens of a standard size.
-
Mounting: Mount the specimens in sample holders, partially covered with an opaque mask.
-
Reference Materials: Use a set of blue wool references (ISO 1 to 8) with known lightfastness ratings, mounted in the same manner.[3]
-
Exposure: Expose the specimens and references to a xenon arc lamp under controlled conditions of temperature and humidity.[2]
-
Assessment: Periodically compare the fading of the test specimen with the fading of the blue wool references.
-
Rating: The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.
Wash Fastness Testing (Adapted from ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.[4][5][6]
Protocol:
-
Sample Preparation: A specimen of the dyed textile is prepared and attached to a multifiber adjacent fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).[6]
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls.[4][6]
-
Mechanical Agitation: The container is mechanically agitated in a laundering machine (e.g., Launder-Ometer) at a specified temperature and for a specific duration.[4]
-
Rinsing and Drying: After washing, the specimen is rinsed thoroughly with water and dried under standard conditions.
-
Assessment: The change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric are assessed using standard grey scales. The results are rated on a scale of 1 to 5, where 5 represents no change.[5]
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic route to Disperse Yellow 65.
Caption: Workflow for dye synthesis and property testing.
References
Inter-Laboratory Study for the Validation of Analytical Methods for Disperse Yellow 65: A Comparative Guide
Introduction
Disperse Yellow 65 (DY65) is a synthetic dye widely used in the textile industry for coloring polyester fibers.[1] Due to its potential to migrate from textiles and its classification as a possible sensitizer, robust and validated analytical methods are crucial for quality control and safety assessment. This guide provides a comparative overview of common analytical methods for the detection and quantification of Disperse Yellow 65, drawing upon established validation principles from inter-laboratory studies of similar compounds. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques.
Comparison of Analytical Methods
High-performance liquid chromatography (HPLC) is a primary method for the purity analysis and quantification of Disperse Yellow 65.[2] More advanced techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer higher sensitivity and selectivity, which is particularly important for trace analysis in complex matrices like textile effluents or for identifying impurities.[2]
The following table summarizes typical performance characteristics of analytical methods relevant to the analysis of disperse dyes, based on data from various studies. While a specific inter-laboratory study for Disperse Yellow 65 was not identified, these values provide a benchmark for method validation.
| Analytical Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Disperse Dyes | >0.99 | Not Reported | Not Reported | Not Reported | DIN 54231-2005[3] |
| LC-MS/MS | 47 Synthetic Dyes | >0.993 | 0.02 - 1.35 ng/mL | 0.06 - 4.09 ng/mL | 81.8 - 114.1 | [4] |
| UPLC-QDa | 36 Synthetic Dyes | Not Reported | <5 mg/kg | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the analysis of disperse dyes.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[2]
-
Sample Preparation: Textile samples are typically extracted with a suitable organic solvent. The extract may require concentration and filtration before injection.
-
Detection: The maximum absorption wavelength (λmax) for Disperse Yellow 65 is approximately 420 nm in dimethylformamide (DMF).[2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step to minimize matrix effects.
-
Data Acquisition: The analysis is typically performed in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
Workflow for Inter-Laboratory Method Validation
The following diagram illustrates a typical workflow for an inter-laboratory study to validate an analytical method.
Caption: Workflow for an inter-laboratory analytical method validation study.
While a specific inter-laboratory study for Disperse Yellow 65 is not publicly available, the established analytical methods for disperse dyes, such as HPLC and LC-MS/MS, provide a solid foundation for its analysis. The validation of these methods, following a structured approach as outlined in the workflow, is critical to ensure the accuracy and reliability of the data. The performance characteristics presented in this guide can serve as a useful reference for laboratories involved in the analysis of Disperse Yellow 65 and other textile dyes.
References
Efficacy and coloristic properties of Disperse yellow 65 compared to other high-performance yellow dyes
An Objective Comparison of High-Performance Yellow Dyes: Disperse Yellow 65 vs. Alternatives
This guide provides a detailed comparison of the efficacy and coloristic properties of Disperse Yellow 65 against other high-performance yellow disperse dyes, namely Disperse Yellow 54 and Disperse Yellow 211. The information presented is targeted towards researchers, scientists, and drug development professionals who may utilize these dyes in their work. The data is compiled from technical datasheets and publicly available information.
Introduction to High-Performance Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. High-performance disperse dyes are characterized by their superior fastness properties, including excellent resistance to light, washing, and heat. These characteristics are crucial for applications demanding high durability and color stability.
Disperse Yellow 65 is a high-performance monoazo disperse dye based on an anthraquinone structure fused with a thiazole ring.[1] This structure imparts excellent light and sublimation fastness. It is known for its brilliant yellow shade and is widely used for dyeing polyester and its blends.
Disperse Yellow 54 is another widely used high-performance disperse dye, belonging to the quinophthalone class. It is recognized for its good all-around fastness properties and is a common choice for automotive textiles and other applications requiring high lightfastness.
Disperse Yellow 211 is a high-energy disperse dye with a heterocyclic azo structure. It is known for its brilliant greenish-yellow shade and very good light and wet fastness properties, making it suitable for demanding applications.
Comparative Data of Coloristic and Fastness Properties
The following tables summarize the key performance indicators for Disperse Yellow 65, Disperse Yellow 54, and Disperse Yellow 211. The data has been aggregated from various technical sources and provides a comparative overview of their fastness properties.
Table 1: General Properties of Selected High-Performance Yellow Dyes
| Property | Disperse Yellow 65 | Disperse Yellow 54 | Disperse Yellow 211 |
| C.I. Name | Disperse Yellow 65 | Disperse Yellow 54 | Disperse Yellow 211 |
| CAS Number | 10116-20-8 | 7576-65-0 | 86836-02-4 |
| Chemical Class | Anthraquinone/Thiazole | Quinophthalone | Heterocyclic Azo |
| Molecular Formula | C21H12N2O2S | C18H11NO3 | C15H12ClN5O4 |
| Molecular Weight | 356.40 g/mol | 289.29 g/mol | 361.74 g/mol |
| Shade | Brilliant Yellow | Greenish Yellow | Brilliant Greenish Yellow |
Table 2: Comparative Fastness Properties (ISO Standards)
| Fastness Property | Test Method | Disperse Yellow 65 | Disperse Yellow 54 | Disperse Yellow 211 |
| Light Fastness | ISO 105-B02 | 7 | 6-7 | 6-7 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 | 4-5 | 5 |
| Washing Fastness (Change) | ISO 105-C06 | 5 | 5 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 | 5 | 5 |
| Perspiration Fastness (Change) | ISO 105-E04 | 5 | 5 | 5 |
| Sublimation (Ironing) Fastness | ISO 105-P01 | 4-5 | 4-5 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 8 for lightfastness (8 being the highest) and 1 to 5 for other fastness properties (5 being the highest).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these high-performance disperse dyes.
Light Fastness Testing (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus : A xenon arc lamp fading apparatus, conforming to the specifications outlined in ISO 105-B02, is used.
-
Test Specimen : A sample of the dyed fabric is prepared.
-
Procedure : The specimen is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references (ISO 105-B01 to B08) is exposed. The exposure is continued until a specified color change is observed on the test specimen or the blue wool references.
-
Evaluation : The lightfastness is assessed by comparing the change in color of the test specimen with that of the blue wool references. The rating is given on a scale of 1 to 8, where 8 indicates the highest lightfastness.
Washing Fastness Testing (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to washing.
-
Apparatus : A suitable mechanical washing device (e.g., a Launder-Ometer) capable of maintaining a constant temperature and agitation is used.
-
Test Specimen : A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.
-
Procedure : The composite specimen is placed in a stainless-steel container with a specified volume of washing solution (containing a standard soap or detergent) and stainless-steel balls for agitation. The container is then agitated in the washing device at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Evaluation : After washing, the specimen is rinsed and dried. The change in color of the dyed fabric and the degree of staining on the adjacent multi-fiber fabric are assessed using the respective grey scales. The ratings are on a scale of 1 to 5, where 5 represents no change or staining.
Perspiration Fastness Testing (ISO 105-E04)
This method evaluates the resistance of the color of textiles to the action of human perspiration.
-
Apparatus : A perspiration tester (perspirometer) is used, which can apply a specified pressure to the test specimens.
-
Test Specimen : A composite specimen is prepared by placing the dyed fabric between two pieces of undyed fabric.
-
Procedure : The composite specimen is immersed in a freshly prepared artificial perspiration solution (acidic or alkaline) for 30 minutes. The excess solution is removed, and the specimen is placed between two glass or acrylic plates in the perspirometer under a specified pressure. The apparatus is then placed in an oven at a specified temperature (e.g., 37°C) for a specified time (e.g., 4 hours).
-
Evaluation : The specimen is then dried. The change in color of the dyed fabric and the staining of the adjacent undyed fabrics are assessed using the grey scales. Ratings are from 1 to 5.
Visualizing Experimental Workflow and Dye Selection
The following diagrams, created using Graphviz, illustrate the general workflow for evaluating disperse dye performance and a decision-making process for selecting a suitable high-performance yellow dye.
Caption: General experimental workflow for evaluating disperse dye performance.
Caption: Decision tree for selecting a high-performance yellow dye.
References
A Comparative Guide to the Batch-to-Batch Consistency and Quality Control of Disperse Yellow 65
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the batch-to-batch consistency and quality control parameters for Disperse Yellow 65, a high-performance anthraquinone-based disperse dye. It further offers a comparative analysis with two common alternatives, Disperse Yellow 54 and Disperse Yellow 211, to aid in the selection of the most suitable dye for specific research and development applications.
Introduction to Disperse Yellow 65
Disperse Yellow 65 (C.I. 671205) is a prominent member of the disperse dye class, primarily utilized for dyeing hydrophobic fibers such as polyester.[1] Its chemical structure, N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide, imparts a vibrant yellow hue and excellent fastness properties, making it a preferred choice in the textile industry.[1] For researchers and scientists, particularly in fields like drug development where dyes can be used as markers or in device coatings, understanding the consistency and quality of such chemicals is paramount.
Assessment of Batch-to-Batch Consistency of Disperse Yellow 65
Maintaining stringent quality control is crucial to ensure reproducible results in research and manufacturing. Batch-to-batch consistency of Disperse Yellow 65 is evaluated through a series of analytical and performance-based tests. While specific batch data is proprietary to manufacturers, this section outlines the key parameters and presents representative data to illustrate expected consistency.
Key Quality Control Parameters
The primary quality control parameters for Disperse Yellow 65 include:
-
Spectrophotometric Analysis (λmax): The maximum absorption wavelength (λmax) is a critical indicator of the dye's chromophore integrity. For Disperse Yellow 65, the λmax is consistently observed around 420 nm in dimethylformamide (DMF).[1]
-
Color Strength: This measures the tinctorial power of the dye. It is a comparative measure against a standard batch.
-
Dispersion Stability: Assesses the ability of the dye to remain as fine particles in an aqueous medium, which is crucial for uniform dyeing.
-
Fastness Properties: These tests evaluate the resistance of the dyed substrate to various environmental factors.
Representative Batch-to-Batch Consistency Data
The following table summarizes hypothetical but representative data for three different batches of Disperse Yellow 65, demonstrating the expected level of consistency.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| λmax (nm) in DMF | 420.1 | 420.3 | 419.9 | 420 ± 1 nm |
| Color Strength (%) vs. Standard | 99.8 | 100.2 | 99.5 | 100 ± 2% |
| Dispersion Stability (Filtration Test) | Pass | Pass | Pass | No significant residue |
| Light Fastness (ISO 105-B02) | 6-7 | 7 | 6-7 | ≥ 6 |
| Wash Fastness (ISO 105-C06) | 4-5 | 5 | 4-5 | ≥ 4 |
| Sublimation Fastness (ISO 105-P01) | 4 | 4-5 | 4 | ≥ 4 |
Comparison with Alternative Disperse Yellow Dyes
For applications where alternatives to Disperse Yellow 65 may be considered, Disperse Yellow 54 and Disperse Yellow 211 are common choices. This section provides a comparative overview of their key properties.
Chemical and Physical Properties
| Property | Disperse Yellow 65 | Disperse Yellow 54 | Disperse Yellow 211 |
| CAS Number | 10116-20-8[1] | 7576-65-0 | 86836-02-4[2] |
| Molecular Formula | C₂₁H₁₂N₂O₂S[1] | C₁₈H₁₁NO₃[3] | C₁₅H₁₂ClN₅O₄[2] |
| Molecular Weight | 356.4 g/mol [1] | 289.28 g/mol [3] | 361.74 g/mol [2] |
| Chemical Class | Anthraquinone | Quinoline | Azo |
Performance and Fastness Properties
| Performance Parameter | Disperse Yellow 65 | Disperse Yellow 54 | Disperse Yellow 211 |
| Shade | Greenish Yellow | Bright Yellow | Brilliant Greenish Yellow[2] |
| Light Fastness (ISO 105-B02) | 6-7[1] | 6-7 | 6 |
| Wash Fastness (ISO 105-C06) | 4-5[1] | 4 | 4-5 |
| Sublimation Fastness (ISO 105-P01) | 4 | 3-4 | 4 |
| Application | High-performance applications | General purpose | General purpose |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Spectrophotometric Analysis (Determination of λmax)
-
Preparation of Standard Solution: Accurately weigh 10 mg of the Disperse Yellow 65 batch sample and dissolve it in 100 mL of dimethylformamide (DMF) to prepare a stock solution.
-
Dilution: Dilute the stock solution with DMF to obtain a concentration that gives an absorbance reading between 0.5 and 1.0.
-
Measurement: Use a calibrated UV-Vis spectrophotometer to scan the diluted solution from 350 nm to 550 nm.
-
Determination: The wavelength at which the maximum absorbance is recorded is the λmax.
Determination of Color Strength
-
Dyeing: Prepare dye baths with the batch sample and a standard sample of Disperse Yellow 65 at a known concentration.
-
Substrate: Use a standard polyester fabric swatch for dyeing.
-
Dyeing Process: Carry out the dyeing process under controlled conditions of temperature, time, and pH.
-
Measurement: After dyeing, washing, and drying, measure the colorimetric properties (CIELAB values) of the dyed fabrics using a calibrated spectrophotometer.
-
Calculation: The color strength of the batch sample is calculated as a percentage relative to the standard sample.
Dispersion Stability Test (Filtration Method)
-
Preparation of Dispersion: Prepare a 1% dispersion of the dye in distilled water containing a standard dispersing agent.
-
Heating: Heat the dispersion to a specified temperature (e.g., 80°C) and hold for a defined period (e.g., 30 minutes) with constant stirring.
-
Filtration: Filter the hot dispersion through a pre-weighed filter paper under vacuum.
-
Evaluation: Observe the amount of residue on the filter paper. A significant amount of residue indicates poor dispersion stability.
Fastness Tests
The fastness properties (light, wash, and sublimation) are determined according to the respective ISO standards (ISO 105-B02 for light fastness, ISO 105-C06 for wash fastness, and ISO 105-P01 for sublimation fastness). These standardized procedures ensure that the results are reliable and comparable across different laboratories.
Visualizations
Quality Control Workflow for Disperse Yellow 65
References
Safety Operating Guide
Proper Disposal of Disperse Yellow 65 (C.I. 671205): A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat all Disperse Yellow 65 waste as hazardous chemical waste. Ensure it is collected in a designated, labeled, and sealed container, separate from other waste streams. Do not dispose of down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of Disperse Yellow 65 (C.I. 671205), a synthetic azo dye commonly used in research and development for textiles and other materials. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before handling Disperse Yellow 65, it is imperative to consult the Safety Data Sheet (SDS). Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the dye in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
-
Spill Management: In case of a spill, avoid generating dust. Carefully collect the spilled material using a damp cloth or absorbent paper and place it in a sealed container for hazardous waste disposal.
Disposal Plan: Operational and Logistical Steps
The primary and recommended method for the disposal of Disperse Yellow 65 is through a licensed chemical waste disposal facility. For research laboratories, this typically involves the following steps:
-
Waste Segregation: Collect all solid waste contaminated with Disperse Yellow 65 (e.g., weighing paper, contaminated PPE, spill cleanup materials) and any unused or unwanted dye in a dedicated, chemically compatible, and clearly labeled hazardous waste container. Liquid waste containing the dye should be collected in a separate, compatible container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Disperse Yellow 65 (C.I. 671205)," and the associated hazards (e.g., potential carcinogen, environmental hazard).
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Logical Flow for Disposal Decision-Making
Caption: Decision-making workflow for the proper disposal of Disperse Yellow 65.
Laboratory-Scale Treatment Protocols (for Advanced Users)
For laboratories with the appropriate engineering controls and expertise, small quantities of Disperse Yellow 65 waste may be treated to reduce their hazardous characteristics prior to disposal. These methods require careful execution and validation. Consult with your institution's EHS department before attempting any of these procedures.
Advanced Oxidation Process (AOP): Fenton's Reagent
This method utilizes the generation of highly reactive hydroxyl radicals to break down the azo dye structure.
Methodology:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of Disperse Yellow 65 (e.g., 10-50 mg/L).
-
Acidification: Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid.
-
Initiation: Add a source of ferrous iron (e.g., iron(II) sulfate) to the solution. A typical starting concentration is 10-20 mg/L.
-
Oxidation: Slowly add 30% hydrogen peroxide to the solution. The concentration of hydrogen peroxide will need to be optimized, but a starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by the disappearance of color, which can be quantified using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Neutralization and Precipitation: After the reaction is complete (i.e., the solution is colorless), neutralize the solution with a base (e.g., sodium hydroxide) to a pH of 7-8. This will precipitate the iron as iron(III) hydroxide.
-
Separation: Separate the iron hydroxide precipitate by filtration.
-
Disposal: The treated, colorless aqueous solution may be suitable for drain disposal, pending approval from your EHS department. The iron hydroxide sludge should be disposed of as hazardous waste.
Quantitative Data for Azo Dye Degradation by AOPs
| Parameter | Typical Range | Efficiency | Reference |
| Initial Dye Concentration | 10 - 100 mg/L | Higher efficiency at lower concentrations | General literature on AOPs |
| pH | 2.5 - 4.0 | Optimal for Fenton's reaction | General literature on AOPs |
| Fe²⁺ Concentration | 5 - 50 mg/L | Catalytic amount | General literature on AOPs |
| H₂O₂ Concentration | 50 - 500 mg/L | Stoichiometric excess required | General literature on AOPs |
| Decolorization Time | 30 - 120 minutes | Varies with conditions | General literature on AOPs |
| COD Reduction | 50 - 90% | Dependent on complete mineralization | General literature on AOPs |
Experimental Workflow for Laboratory-Scale Treatment
Caption: Step-by-step workflow for the laboratory-scale treatment of Disperse Yellow 65 waste using Fenton's reagent.
Conclusion
The proper disposal of Disperse Yellow 65 is a critical aspect of laboratory safety and environmental responsibility. While the preferred method is through a licensed hazardous waste disposal service, laboratory-scale treatment methods can be employed by trained professionals to minimize waste, provided that all procedures are conducted with appropriate safety precautions and in consultation with institutional EHS personnel. By adhering to these guidelines, researchers can ensure the safe and compliant management of this chemical waste.
Personal protective equipment for handling Disperse yellow 65 (C.I. 671205)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Disperse Yellow 65 (C.I. 671205). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.
Understanding the Hazards
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling Disperse Yellow 65. It is imperative to use this equipment to create a barrier between the chemical and the user.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | Recommended when there is a risk of splashing or significant dust generation.[4] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contact.[2][5] |
| Lab Coat/Coveralls | Fire/flame resistant and impervious clothing. A fully buttoned lab coat should be worn to cover as much skin as possible.[2][5] | |
| Footwear | Closed-toe shoes that cover the entire foot.[5] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if dust cannot be effectively controlled by engineering measures.[2] In well-ventilated areas or when handling small quantities, a dust mask may be sufficient, but a risk assessment should be conducted.[6] |
Handling and Storage Protocols
Engineering Controls:
-
Ventilation: Handle Disperse Yellow 65 in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Safe Handling Practices:
-
Avoid Dust Formation: Take care to avoid generating dust when handling the powdered dye.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Grounding: Use spark-proof tools and explosion-proof equipment to prevent ignition, as dust/air mixtures may be explosive.[2][7]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[3]
Storage:
-
Store in a cool, dry place in tightly sealed, light-resistant containers.[3]
-
Keep away from sources of ignition and incompatible materials such as oxidizing agents.[7]
Accidental Release and Exposure Procedures
| Situation | Procedure |
| Spill | 1. Evacuate personnel from the immediate area.[2] 2. Remove all sources of ignition.[2] 3. Wear appropriate PPE as outlined in Section 2. 4. Contain the spill to prevent further spread.[2] 5. Carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[3] 6. Clean the spill area with soap and water.[2] |
| Skin Contact | 1. Immediately remove contaminated clothing.[2] 2. Wash the affected area with soap and plenty of water.[2] 3. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2] 2. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] 3. Seek immediate medical attention.[3] |
| Ingestion | 1. Rinse the mouth with water. Do not induce vomiting.[2] 2. Never give anything by mouth to an unconscious person.[2] 3. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of Disperse Yellow 65 and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]
-
Containment: Collect waste in suitable, closed, and clearly labeled containers.[2]
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[2]
-
Contaminated PPE: Contaminated gloves, clothing, and other disposable materials should be placed in a sealed container and disposed of as chemical waste.[8]
Workflow for Handling Disperse Yellow 65
Caption: Workflow for the safe handling and disposal of Disperse Yellow 65.
References
- 1. China Biggest Disperse Yellow 65 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. echemi.com [echemi.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. vipulorganics.com [vipulorganics.com]
- 7. first-color.com [first-color.com]
- 8. zeyachem.net [zeyachem.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
